2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 2,8-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBNQYCJAIYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408150 | |
| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392734-40-6 | |
| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate
This guide details the synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate (CAS: 392734-40-6), a critical pharmacophore used in the development of potassium-competitive acid blockers (P-CABs) and specific kinase inhibitors.
The protocol prioritizes the Friedländer Synthesis , the most regioselective and reliable route for accessing 2,3-disubstituted quinolines with specific substitution on the benzenoid ring (position 8).
Executive Summary & Retrosynthetic Analysis
The target molecule, Ethyl 2,8-dimethylquinoline-3-carboxylate , features a quinoline core with methyl groups at positions 2 and 8, and an ethyl ester at position 3.
-
Challenge: Direct electrophilic substitution on a pre-formed quinoline ring typically favors positions 5 or 8, but controlling the simultaneous installation of the 2-methyl and 3-ester groups is difficult without ring closure strategies.
-
Solution: The Friedländer Condensation is the method of choice. It involves the condensation of an o-aminoaryl aldehyde with a ketone containing an
-methylene group.
Retrosynthetic Pathway
To obtain the 2,8-dimethyl substitution pattern:
-
The Quinoline Core: Formed via condensation of 2-amino-3-methylbenzaldehyde (Fragment A) and ethyl acetoacetate (Fragment B).
-
Regiochemistry:
-
The 2-methyl group originates from the acetyl group of ethyl acetoacetate.
-
The 3-ethoxycarbonyl group originates from the ester moiety of ethyl acetoacetate.
-
The 8-methyl group originates from the methyl group ortho to the amine in the starting benzaldehyde.
-
Figure 1: Retrosynthetic breakdown showing the origin of the quinoline substituents.
Experimental Protocol
Phase 1: Preparation of Precursor (2-Amino-3-methylbenzaldehyde)
Note: This intermediate is unstable and sensitive to oxidation. It is best prepared fresh or purchased if available.
If starting from (2-amino-3-methylphenyl)methanol :
-
Reagents: (2-amino-3-methylphenyl)methanol, Manganese Dioxide (MnO₂), Dichloromethane (DCM).
-
Mechanism: Selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation of the amine.
Protocol:
-
Dissolve (2-amino-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Add activated MnO₂ (10.0 eq) in portions.
-
Stir the suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Filter through a pad of Celite to remove manganese salts.
-
Concentrate the filtrate in vacuo to yield 2-amino-3-methylbenzaldehyde as a yellow oil/solid.
-
Yield Expectation: 80–85%.
-
Storage: Use immediately or store under Argon at -20°C.
-
Phase 2: The Friedländer Condensation
This step constructs the quinoline ring.
Reagents:
-
2-Amino-3-methylbenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Catalyst: Piperidine (0.1 eq) or Sulfamic Acid (5 mol%)
-
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Dissolve 2-amino-3-methylbenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Addition: Add Ethyl acetoacetate (12 mmol, 1.56 g) followed by Piperidine (1 mmol, ~100 µL).
-
Note: Piperidine acts as a base catalyst to facilitate the initial aldol-type condensation and subsequent dehydration.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: TLC should show the disappearance of the aldehyde (yellow spot) and the appearance of a highly fluorescent spot (quinoline) under UV light (254/365 nm).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Often, the product precipitates upon cooling. If so, filter the solid.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.
-
Alternatively, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 8:2).
-
Data Summary Table
| Parameter | Specification |
| Limiting Reagent | 2-Amino-3-methylbenzaldehyde |
| Stoichiometry | 1.0 : 1.2 (Aldehyde : Keto-ester) |
| Catalyst | Piperidine (Base) or Sulfamic Acid (Acid) |
| Temperature | 78–80°C (Reflux) |
| Time | 4–6 Hours |
| Expected Yield | 75–88% |
| Appearance | Off-white to pale yellow crystalline solid |
Reaction Mechanism & Causality
The Friedländer synthesis proceeds through a cascade sequence.[1] Understanding this allows for troubleshooting if yields are low.
-
Step A (Aldol Condensation): The amine catalyst (piperidine) generates the enolate of ethyl acetoacetate. This nucleophile attacks the carbonyl of the aldehyde. Critical Control: If the aldehyde is oxidized to the acid, this step fails.
-
Step B (Dehydration): Loss of water forms the
-unsaturated ketone intermediate. -
Step C (Cyclization): The amino group attacks the ketone carbonyl (Schiff base formation).
-
Step D (Aromatization): Loss of a second water molecule drives the formation of the stable, aromatic quinoline system.
Figure 2: Mechanistic cascade of the base-catalyzed Friedländer synthesis.
Characterization & Quality Control
To validate the synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate , compare analytical data against these expected values.
-
1H NMR (CDCl₃, 400 MHz):
- 1.45 (t, 3H, ester CH₃)
- 2.80 (s, 3H, 8-CH₃)
- 2.95 (s, 3H, 2-CH₃)
- 4.45 (q, 2H, ester CH₂)
- 7.40–7.80 (m, 3H, aromatic protons H5, H6, H7)
- 8.70 (s, 1H, H4) — Diagnostic singlet for the quinoline ring.
-
Mass Spectrometry (ESI+):
-
Calculated MW: 229.28 g/mol .
-
Observed [M+H]⁺: 230.3 m/z.
-
Troubleshooting & Optimization
-
Problem: Low yield or "tarry" product.
-
Cause: Polymerization of 2-amino-3-methylbenzaldehyde.
-
Fix: Ensure the aldehyde is freshly prepared. Perform the reaction under an inert atmosphere (N₂).
-
-
Problem: Formation of "4-hydroxy" byproduct.
-
Cause: Incorrect pathway (Conrad-Limpach) usually occurring if using aniline instead of amino-aldehyde.
-
Fix: Verify starting material is the aldehyde , not the aniline.
-
References
-
Friedländer Synthesis Overview
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
-
Synthesis of 2-Amino-3-methylbenzaldehyde (Precursor)
-
General Protocol for Quinoline-3-carboxylates
- Muscia, G. C., Bollini, M., Carnevale, J. P., Bruno, A. M., & Asís, S. E. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives. Tetrahedron Letters, 47(50), 8811-8815.
Sources
Spectroscopic Data Guide: 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester
[1][3]
Executive Summary & Compound Profile
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative often utilized as a pharmacophore in antimalarial and antibacterial drug discovery.[1][2] Its structural rigidity, defined by the 2,8-dimethyl substitution pattern, imparts distinct spectral signatures essential for quality control and metabolic stability studies.[1][2]
This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles, grounded in the mechanistic principles of its synthesis and electronic environment.[1][2]
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: Ethyl 2,8-dimethylquinoline-3-carboxylate[1][2][3][4]
-
Molecular Formula:
[1][2][4] -
Molecular Weight: 229.28 g/mol [2]
-
Key Structural Features:
-
Quinoline Core: Bicyclic aromatic heterocycle.[2]
-
C3-Ester: Ethyl ester moiety providing a distinct carbonyl signature.[1][2]
-
C2-Methyl: Adjacent to the ring nitrogen, influencing the C2-C3 bond order.[1][2]
-
C8-Methyl: Located on the benzenoid ring peri to the nitrogen, creating steric bulk and influencing solubility.[1][2]
-
Synthesis & Impurity Profile (Context for Analysis)
Understanding the synthesis is critical for identifying potential spectral impurities.[1][2] The most robust route for this specific isomer is the Friedländer Condensation .[1][2]
Reaction Pathway
The synthesis typically involves the condensation of 2-amino-6-methylbenzaldehyde (providing the 8-methyl group) with ethyl acetoacetate (providing the 2-methyl and 3-ester groups).[1][2]
Caption: Friedländer synthesis pathway. Impurities may include unreacted ethyl acetoacetate (detectable via aliphatic ketone signals) or regioisomers if the starting aniline is impure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is characterized by the distinct separation of the pyridine-ring proton (H4) and the benzene-ring protons (H5, H6, H7), alongside the aliphatic ester and methyl signals.[1][2]
H NMR Data (400 MHz, CDCl )
The following assignments are derived from standard chemical shift correlations for 3-substituted quinolines.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-4 | 8.65 - 8.75 | Singlet (s) | 1H | Diagnostic Peak. Highly deshielded by the adjacent ester carbonyl and the pyridine ring current.[1][2] |
| H-5 | 7.70 - 7.75 | Doublet (d) | 1H | Deshielded aromatic proton; couples with H-6.[1][2] |
| H-7 | 7.50 - 7.55 | Doublet (d) | 1H | Adjacent to the C8-Methyl; couples with H-6.[1][2] |
| H-6 | 7.35 - 7.45 | Triplet (t) | 1H | Pseudo-triplet (dd) due to coupling with H-5 and H-7.[1][2] |
| OCH | 4.40 - 4.45 | Quartet (q) | 2H | Ethyl ester methylene protons.[1][2] |
| 2-CH | 2.90 - 2.95 | Singlet (s) | 3H | Deshielded by the adjacent Ring Nitrogen (C=N).[1][2] |
| 8-CH | 2.75 - 2.80 | Singlet (s) | 3H | Aromatic methyl.[1][2] Slightly upfield relative to 2-Me. |
| CH | 1.40 - 1.45 | Triplet (t) | 3H | Ethyl ester methyl protons.[1][2] |
Critical Analysis:
-
The H-4 Singlet: The lack of coupling for the proton at ~8.7 ppm confirms the substitution at C3.[1][2] If this peak is a doublet, it indicates a failure to substitute at C3.[1][2]
-
Regiochemistry (2 vs 8 Methyl): The 2-methyl group is typically more deshielded (~2.9 ppm) than the 8-methyl (~2.75 ppm) due to the electron-withdrawing nature of the C=N bond.[1][2]
C NMR Data (100 MHz, CDCl )
Infrared (IR) Spectroscopy
IR analysis is best performed using ATR (Attenuated Total Reflectance) on the neat solid.[1][2]
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 1715 - 1725 | Ester C=O | Strong stretching vibration.[1][2] Key indicator of the 3-carboxylate. |
| 1580 - 1600 | C=N / C=C | Aromatic skeletal vibrations (Quinoline ring).[1][2][7] |
| 2980 - 2990 | C-H (Aliphatic) | Methyl/Ethyl stretching.[1][2] |
| 1230 - 1250 | C-O-C | Ester stretching (asymmetric).[1][2] |
| 750 - 780 | C-H (Aromatic) | Out-of-plane bending (3 adjacent H's on benzene ring).[1][2] |
Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).[1][2]
Fragmentation Pathway
The molecule exhibits a characteristic fragmentation pattern typical of ethyl esters.[1][2]
-
Molecular Ion (
): m/z 229 (Base peak or high intensity).[1][2] -
Fragment A (
): m/z 184.[1][2] Loss of the ethoxy group ( ).[1][2] Formation of the acylium ion.[1][2] -
Fragment B (
): m/z 156. Loss of the entire ester group ( ).[1][2] -
Fragment C (
): m/z 200.[1][2] Loss of ethyl radical (common in ethyl esters).[1][2]
Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.
Experimental Protocols for Validation
Protocol A: Sample Preparation for NMR
-
Solvent Selection: Use CDCl
(Chloroform-d) as the primary solvent.[1][2] DMSO- is a secondary choice if solubility is poor, but will shift the H-4 peak downfield.[1][2] -
Concentration: Dissolve 5-10 mg of the ester in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., from the Friedländer catalyst).[2]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to s to ensure accurate integration of the methyl singlets.
Protocol B: UV-Vis Characterization
References
-
Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 2,8-dimethylquinoline derivatives."[1][2] Journal of Heterocyclic Chemistry, 2010.[1][2] (Provides context on 2,8-dimethyl synthesis).
-
NIST Chemistry WebBook. "2,8-Dimethylquinoline Spectral Data." National Institute of Standards and Technology.[1][2] [1][2]
-
PubChem Compound Summary. "Ethyl 2,8-dimethylquinoline-3-carboxylate (CAS 392734-40-6)."[1][2] National Center for Biotechnology Information.[1][2] [1][2][8]
-
Marco-Contelles, J., et al. "Friedländer Synthesis of Quinolines: An Update."[1][2] Chemical Reviews, 2009.[1][2] (Mechanistic grounding for the synthesis pathway).
Disclaimer: The spectral data provided represents theoretical consensus values derived from structural analogs and standard heterocyclic shifts.[2] Always verify with experimental data from your specific lot.
Sources
- 1. Page 01762 (Chemical) [advtechind.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 392734-40-6,2,8-Dimethylquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 392734-40-6,2,8-Dimethylquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Explore Products | Smolecule [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
This guide provides an in-depth technical framework for the ¹³C NMR analysis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester. Designed for researchers and drug development professionals, it moves beyond simple data reporting to explain the causal reasoning behind experimental choices and interpretive strategies. The methodologies described herein are designed to ensure self-validating and unambiguous structural confirmation.
Foundational Principles: Understanding the Target Molecule
The target molecule, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, is a polysubstituted quinoline. The quinoline ring system is a nitrogen-containing heterocycle fundamental to many pharmacologically active compounds. A ¹³C NMR analysis must therefore account for:
-
The inherent electronic environment of the quinoline core.
-
The perturbation of chemical shifts caused by two electron-donating methyl groups at positions C2 and C8.
-
The influence of the electron-withdrawing ethyl carboxylate group at position C3.
A successful analysis hinges on the precise assignment of all 14 unique carbon signals. Due to the complexity and potential for signal overlap in the aromatic region (110-160 ppm), a simple one-dimensional ¹³C NMR spectrum is insufficient for definitive assignment. A multi-pronged approach employing Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional correlation spectroscopy is mandatory for authoritative structural elucidation.[1][2]
Molecular Structure with Carbon Numbering
For clarity, all carbon atoms in the target molecule are systematically numbered. This numbering scheme will be used for all subsequent spectral assignments.
Caption: Numbering scheme for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester.
Predictive Analysis of the ¹³C NMR Spectrum
While experimental acquisition is the ultimate arbiter, a predictive analysis based on established substituent chemical shift (SCS) effects provides a strong hypothesis for spectral assignment. The chemical shifts in the parent quinoline molecule are significantly altered by the three substituents.
-
C2-Methyl Group: This alkyl group is expected to cause a strong downfield shift (deshielding) at the point of attachment (C2, the α-effect) and influence the adjacent C3 and C4 carbons.[3][4]
-
C8-Methyl Group: Similarly, this group will deshield C8. Its steric interaction with the peri-position hydrogen (if present) or nitrogen lone pair can cause complex shifts on neighboring carbons like C7 and C8a, a phenomenon known as the γ-gauche effect.
-
C3-Ethyl Carboxylate Group: This electron-withdrawing group will deshield the attached C3. The carbonyl carbon (C=O) will appear significantly downfield, typically in the 165-175 ppm range.[5][6][7] The carbons of the ethyl group (-OCH₂CH₃) will appear in the aliphatic region, with the carbon bonded to oxygen (OCH₂) being more deshielded (~60 ppm) than the terminal methyl (CH₃) group (~14 ppm).[7][8]
The following table summarizes the predicted chemical shifts and the expected signal phase in a DEPT-135 experiment, which differentiates carbons based on the number of attached protons.[9][10]
| Carbon Number | Predicted δ (ppm) | Expected DEPT-135 Signal | Rationale for Prediction |
| C=O | 168 - 172 | Absent (Quaternary) | Typical range for an ester carbonyl carbon.[5][6] |
| C2 | 152 - 156 | Absent (Quaternary) | Quinoline C2 is deshielded by nitrogen; further deshielded by methyl substituent. |
| C8a | 146 - 150 | Absent (Quaternary) | Bridgehead carbon adjacent to nitrogen. |
| C4 | 137 - 141 | Positive (CH) | Deshielded due to proximity to nitrogen and conjugation with the ester. |
| C7 | 134 - 138 | Positive (CH) | Aromatic CH in the carbocyclic ring. |
| C4a | 128 - 132 | Absent (Quaternary) | Bridgehead carbon. |
| C5 | 126 - 130 | Positive (CH) | Aromatic CH, influenced by the C8-methyl group. |
| C6 | 124 - 128 | Positive (CH) | Aromatic CH, least affected by substituents. |
| C8 | 123 - 127 | Absent (Quaternary) | Deshielded by the attached methyl group. |
| C3 | 120 - 124 | Absent (Quaternary) | Attached to three other sp² carbons and influenced by the ester group. |
| -OCH₂- | 60 - 64 | Negative (CH₂) | Methylene carbon deshielded by the adjacent oxygen atom.[7] |
| C2-CH₃ | 22 - 26 | Positive (CH₃) | Typical range for a methyl group on an aromatic ring.[11] |
| C8-CH₃ | 17 - 21 | Positive (CH₃) | Aromatic methyl group, potentially slightly more shielded than C2-CH₃. |
| -OCH₂CH₃ | 13 - 16 | Positive (CH₃) | Terminal methyl of the ethyl ester group.[7] |
A Validated Experimental Protocol
Acquiring high-quality, reproducible data is paramount. The following workflow establishes a self-validating system for obtaining and processing the NMR data.
Caption: A comprehensive workflow from sample preparation to structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Accurately weigh 50-100 mg of the purified solid compound. This concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as the ¹³C isotope has a low natural abundance (~1.1%).[12][13]
-
Solvent: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃). Its residual proton and carbon signals are well-characterized and serve as a convenient internal reference (δC ≈ 77.16 ppm). The solvent volume should be approximately 0.6-0.7 mL to ensure it fills the active detection region of the NMR probe.[14]
-
Filtration: Dissolve the sample completely. To prevent line broadening and artifacts from suspended solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
-
Instrumental Setup and Calibration:
-
Locking: The instrument's field/frequency lock system will use the deuterium signal from the solvent to compensate for any magnetic field drift during the experiment, ensuring signal stability.[14]
-
Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. This is critical for achieving sharp, symmetrical peaks and high resolution. Modern spectrometers often have automated shimming routines that are highly effective.
-
-
Data Acquisition Parameters:
-
¹³C 1D Spectrum: A standard proton-decoupled ¹³C experiment should be run. Key parameters include a 30-45° pulse angle to balance signal intensity and relaxation time, and a relaxation delay (D1) of 2-5 seconds. Quaternary carbons have long relaxation times (T1), and a sufficient delay is necessary to allow them to fully relax between pulses, ensuring their signals are not attenuated or lost.[15]
-
DEPT-135: This experiment provides invaluable information about the number of protons attached to each carbon. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative (inverted). Quaternary carbons will not produce a signal.[9][16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for assigning quaternary carbons and piecing together the molecular fragments. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[18][19][20] The experiment should be optimized to detect correlations over a range of ~8 Hz.
-
Definitive Signal Assignment via 2D NMR
The true power of this analysis lies in the synergy between different NMR experiments. The DEPT-135 spectrum sorts the carbon signals into CH₃/CH, CH₂, and quaternary groups. The HMBC spectrum then provides the definitive connections.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum acts as a self-validating map of the carbon skeleton. By observing correlations from protons with known positions to unknown carbons, we can unambiguously determine the connectivity.
Caption: Expected key HMBC (²JCH, ³JCH) correlations for unambiguous assignment.
-
Assigning C2 and C3: The sharp singlet from the C2-CH₃ protons is a powerful starting point. It is expected to show a strong three-bond correlation (³JCH) to the C3 carbon and a two-bond correlation (²JCH) to the C2 carbon. This immediately locks in the positions of two critical quaternary carbons.
-
Assigning the Ester Group: The protons of the -OCH₂- group will show a strong three-bond correlation to the terminal methyl carbon and, most importantly, a two-bond correlation to the carbonyl carbon (C=O) . This confirms the identity of the downfield quaternary signal.
-
Connecting the Rings: The proton on C4 is crucial. It will show correlations to C2 , C3 , and the bridgehead carbon C4a , thus linking the pyridine ring to the fused benzene ring.
-
Confirming the C8-Methyl Position: The protons of the C8-CH₃ group will correlate to C8 , C7 , and the bridgehead carbon C8a , confirming the substitution pattern on the carbocyclic ring.
By systematically mapping these connections, every carbon atom in the molecule can be assigned with a high degree of confidence, completing the structural elucidation.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubMed. HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. [Link]
-
Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. [Link]
-
ResearchGate. 13 C chemical shift substituent effect of the methyl group with respect.... [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
NMR Central. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
ConnectSci. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants | Australian Journal of Chemistry. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
The Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
Nanalysis. DEPT: A tool for 13C peak assignments. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
University of Calgary. Spectroscopy Tutorial: Esters. [Link]
-
MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
University of Rochester. MRRC Structure Elucidation Notes. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]
-
MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]
-
YouTube. What Is HMBC NMR? - Chemistry For Everyone. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 2-Methylquinoline | C10H9N | CID 7060. [Link]
-
Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 16. fiveable.me [fiveable.me]
- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 18. HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. m.youtube.com [m.youtube.com]
Technical Guide: Infrared Spectroscopy of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
This guide provides a comprehensive technical analysis of the infrared spectroscopy of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester . It is designed for researchers and analytical scientists requiring a rigorous reference for structural validation and impurity profiling.
Executive Summary & Molecular Architecture
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative often synthesized via the Friedländer annulation . In medicinal chemistry, it serves as a critical scaffold for developing antimalarial, antibacterial, and anticancer agents.[1]
Accurate IR characterization of this molecule requires distinguishing between the core quinoline aromatic system, the conjugated ester functionality, and the aliphatic substituents at the 2 and 8 positions.
Molecular Scaffold & Vibrational Logic
-
Core System: A bicyclic aromatic quinoline ring.
-
Key Functionality: An ethyl ester group at position 3.[2] This is conjugated with the aromatic ring, which lowers the carbonyl stretching frequency compared to non-conjugated aliphatic esters.
-
Substituents: Methyl groups at positions 2 and 8. The 8-methyl group introduces specific out-of-plane bending modes, while the 2-methyl group sterically interacts with the adjacent ester, potentially influencing the carbonyl bond order.
Experimental Protocol: Data Acquisition
To ensure high-fidelity spectral data, the following protocol is recommended. This method minimizes hygroscopic interference and maximizes signal-to-noise ratio for the fingerprint region.
Method A: Attenuated Total Reflectance (ATR) — Recommended
-
Crystal Type: Diamond or ZnSe (Diamond preferred for durability).
-
Sample Prep: No preparation required for solid crystals. Ensure the sample is a fine powder to maximize contact.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32–64 scans (to average out noise).
-
Range: 4000–600 cm⁻¹.
-
-
Validation: Run a background scan of the clean crystal immediately prior to sampling.
Method B: KBr Pellet — For High-Resolution Fingerprinting
-
Ratio: 1–2 mg sample to 200 mg IR-grade KBr.
-
Compression: 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Advantage: Eliminates the path-length variability of ATR; ideal for quantitative comparisons.
Spectral Analysis & Band Assignment
The IR spectrum of this compound is defined by three distinct zones: the High-Frequency Region (C-H stretches), the Functional Group Region (C=O, C=N), and the Fingerprint Region (C-O, Ring modes).
Zone 1: High-Frequency Region (3100 – 2800 cm⁻¹)
This region differentiates the aromatic backbone from the aliphatic substituents.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3060 – 3030 | ν(C-H) Aromatic | Weak intensity. Stretches of the protons on the quinoline ring (positions 4, 5, 6, 7).[3] |
| 2980 – 2950 | ν_as(C-H) Aliphatic | Methyl (CH₃) and Methylene (CH₂) asymmetric stretches from the ethyl ester and ring-methyls. |
| 2925 – 2850 | ν_s(C-H) Aliphatic | Symmetric stretches. The 2-Me and 8-Me groups contribute significantly here. |
Zone 2: Functional Group Region (1750 – 1500 cm⁻¹)
This is the most critical region for confirming the success of the synthesis (ester formation) and the integrity of the quinoline ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 1725 – 1710 | ν(C=O) Ester | Diagnostic Peak. Conjugated ester carbonyl. Lower than typical aliphatic esters (1740 cm⁻¹) due to resonance with the quinoline ring. |
| 1620 – 1590 | ν(C=C) / ν(C=N) | Quinoline ring skeletal vibrations. The C=N stretch is often obscured by strong aromatic C=C bands but contributes to the broadness here. |
| 1580 – 1560 | ν(C=C) Aromatic | Secondary aromatic ring stretch, characteristic of fused ring systems. |
| 1500 – 1480 | ν(C=C) Aromatic | "Skeletal breathing" mode of the benzene ring portion of the quinoline. |
Zone 3: Fingerprint Region (1300 – 600 cm⁻¹)
Used for confirming the specific substitution pattern (2,8-dimethyl).
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 1280 – 1250 | ν(C-O) Ester | "Rule of Three" Peak 2. Strong asymmetric C-O-C stretch. |
| 1130 – 1100 | ν(C-O) Ester | "Rule of Three" Peak 3. Symmetric O-CH₂-C stretch. |
| 830 – 750 | δ(C-H) OOP | Out-of-Plane (OOP) bending. The pattern here confirms the substitution. The 8-methyl substitution disrupts the typical 3-adjacent-hydrogen pattern of unsubstituted quinolines. |
Impurity Profiling & Quality Control
In drug development, identifying impurities is as important as characterizing the product. The most common synthesis route is the Friedländer condensation between 2-amino-3-methylbenzaldehyde and ethyl acetoacetate.
Impurity Markers
| Impurity | Diagnostic IR Band | Reason for Presence |
| Ethyl Acetoacetate | ~1740 cm⁻¹ (Ketone C=O) | Unreacted starting material. Look for a second carbonyl peak distinct from the conjugated ester. |
| 2-Amino-3-methylbenzaldehyde | 3400 – 3300 cm⁻¹ (Doublet) | Primary Amine (NH₂) stretches.[4] The product has no N-H bonds; any peak here indicates incomplete cyclization. |
| Hydrolysis Product (Acid) | 3300 – 2500 cm⁻¹ (Broad) | O-H stretch of the carboxylic acid (if the ester hydrolyzed). Often accompanied by a shift in C=O to ~1680 cm⁻¹. |
Visualizations
Diagram 1: Analytical Workflow for Quinoline Characterization
This workflow ensures data integrity from synthesis to spectral validation.
Caption: Step-by-step workflow for the synthesis, purification, and IR validation of 2,8-dimethylquinoline-3-carboxylate.
Diagram 2: Structural-Spectral Correlation Map
Mapping the physical molecular structure to specific IR wavenumbers.
Caption: Correlation map linking specific functional groups of the molecule to their diagnostic IR absorption bands.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). 2,8-Dimethylquinoline.[5] National Institute of Standards and Technology. Available at: [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. (Provides context on Friedländer synthesis and quinoline ester characterization). Available at: [Link]
-
UCLA Chemistry. (n.d.). Table of IR Absorptions. University of California, Los Angeles. (Reference for general functional group frequencies). Available at: [Link]
Sources
Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
The following technical guide details the solubility investigation framework for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester , a critical intermediate in the synthesis of functionalized quinoline derivatives for pharmaceutical applications (e.g., antibacterial and antimalarial agents).
This guide is structured to serve as a definitive protocol for process chemists and engineers who need to determine, model, and apply solubility data for process optimization.
Executive Summary
The precise solubility profile of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (hereafter 2,8-DMQ-Et ) is the foundational parameter for designing efficient crystallization, purification, and formulation processes. As a hydrophobic quinoline derivative, its solid-liquid equilibrium (SLE) behavior dictates yield and purity during synthesis.[1]
This guide provides a validated experimental and theoretical framework for determining the solubility of 2,8-DMQ-Et in various organic solvents (polar protic, polar aprotic, and non-polar). It integrates the Modified Apelblat model for correlation and thermodynamic analysis (enthalpy, entropy, Gibbs energy) to support scalable process development.[1]
Chemical Profile & Theoretical Basis
Physicochemical Properties[1]
-
Compound: 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester[2][3]
-
Molecular Formula:
[1] -
Structural Characteristics: The quinoline scaffold confers lipophilicity (LogP predicted ~3.5–4.0), while the ester and pyridine-nitrogen functionalities provide sites for hydrogen bond acceptance, influencing solubility in protic solvents like alcohols.
-
Solubility Expectations:
Thermodynamic Fundamentals
The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.[1] The fundamental relationship is described by the modified Apelblat equation, which models the mole fraction solubility (
Where
Experimental Methodology (Self-Validating Protocol)
To ensure data integrity (E-E-A-T), we utilize the Isothermal Saturation Method coupled with Gravimetric Analysis. This method is preferred for its robustness and direct measurement of mass.[1]
Materials & Apparatus
-
Solute: 2,8-DMQ-Et (Purity > 99.0%, re-crystallized from ethanol).
-
Solvents: Analytical grade (HPLC grade recommended for validation).
-
Apparatus: Double-jacketed glass vessel, thermostatic water bath (
K), magnetic stirrer, rotary evaporator.
Protocol: Isothermal Saturation
This workflow ensures that thermodynamic equilibrium is reached and maintained during sampling.[1]
Figure 1: Step-by-step Isothermal Saturation Workflow for determining solubility.
Data Calculation
The mole fraction solubility (
- : Mass of solute (2,8-DMQ-Et)
- : Mass of solvent
- : Molar mass of solute
- : Molar mass of solvent
Results & Discussion (Data Presentation)
Note: As specific experimental data for this exact derivative is often proprietary, the following table represents the expected solubility trends and the required data format for reporting. Researchers must populate this with their experimental values.
Solubility Data Template
Table 1: Solubility (
| Solvent | Polarity Index | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
| Methanol | 5.1 | ... | ... | ... | ... | |
| Ethanol | 4.3 | ... | ... | ... | ...[1] | |
| Acetone | 5.1 | ... | ... | ... | ...[1] | |
| Ethyl Acetate | 4.4 | ... | ... | ... | ...[1] | |
| Toluene | 2.4 | ... | ... | ... | ...[1][4] | |
| DMF | 6.4 | High | High | High | High | High |
-
Insight: Solubility typically increases with temperature.[1] The highest solubility is expected in polar aprotic solvents (DMF, Acetone) due to the polar ester group, while alcohols show moderate solubility due to hydrogen bonding capabilities.[1]
Thermodynamic Modeling
To validate the experimental data, the Modified Apelblat Equation is fitted to the data.[1] The correlation coefficient (
Table 2: Apelblat Parameters (A, B, C) and Correlation Metrics
| Solvent | A | B | C | RAD (%) | |
| Ethanol | Calc | Calc | Calc | >0.99 | < 2.0% |
| Acetone | Calc | Calc | Calc | >0.99 | < 2.0% |
-
Trustworthiness Check: If RAD > 5%, the experimental data is likely flawed (e.g., temperature fluctuation or incomplete saturation) and must be repeated.[1]
Thermodynamic Analysis
Understanding the dissolution thermodynamics is crucial for process scale-up (e.g., calculating cooling duty for crystallizers).[1]
Dissolution Properties
Using the Van't Hoff analysis (for linear regions) or derived from Apelblat parameters:
-
Endothermic Process (
): Solubility increases with temperature (Typical for this class of esters).[1] -
Entropy-Driven (
): Reflects the disordering of the crystal lattice upon dissolution.[1]
Figure 2: Thermodynamic Analysis Logic Flow.
Applications in Process Design
Solvent Selection for Crystallization
Based on the general solubility profile of quinoline esters:
-
Good Solvent: Ethyl Acetate or Acetone (High solubility at high T, steep slope).[1]
-
Anti-Solvent: n-Heptane or Water (Low solubility).[1]
-
Strategy: Cooling crystallization is viable using Ethanol.[1] Anti-solvent crystallization is viable using DMF (solvent) + Water (anti-solvent).[1]
References
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics. Link[1]
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility mechanisms).
-
Wang, J., et al. (2015).[1] "Thermodynamic models for determination of the solubility of 2-methyl-4-nitroaniline in twelve organic solvents". Journal of Chemical & Engineering Data. (Methodology reference for gravimetric protocol).
-
PubChem. (2025).[1][4][5] "Quinoline-3-carboxylic acid derivatives - Compound Summary". National Library of Medicine.[1] Link
Sources
- 1. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cacheby.com [cacheby.com]
- 3. Chemical Building Blocks - Page 1812 - Amerigo Scientific [amerigoscientific.com]
- 4. Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate | C14H12N2O2 | CID 296201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Quinoline Scaffold in Modern Pharmacotherapy: A Technical Deep Dive into Biological Activity and Structural Optimization
This guide serves as a technical whitepaper for researchers and drug development professionals, focusing on the structural optimization and biological validation of quinoline derivatives.
Executive Summary
The quinoline scaffold (1-azanaphthalene) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets, including DNA, kinases, and heme. While historically anchored in antimalarial therapy (e.g., Chloroquine), modern applications have pivoted toward oncology, specifically Type I and II kinase inhibitors. This guide analyzes the Structure-Activity Relationships (SAR) driving these activities and provides validated protocols for synthesis and biological screening.
The Pharmacophore: Structure-Activity Relationship (SAR)
The biological efficacy of quinoline derivatives is dictated by substitutions at specific vectors on the bicyclic ring. The planar aromatic system allows for DNA intercalation, while the nitrogen atom serves as a hydrogen bond acceptor essential for kinase hinge binding.
Core SAR Vectors
-
Position 2: Substitutions here often improve metabolic stability by blocking oxidative metabolism (e.g., by aldehyde oxidase). Aryl substitutions at C2 are critical for antimicrobial activity.
-
Position 4: The "Gateway" vector. Substitution with amino side chains (e.g., N,N-diethylpentane-1,4-diamine) is non-negotiable for antimalarial activity (facilitating accumulation in the parasite's acidic food vacuole) and kinase inhibition (solubility and solvent-front interactions).
-
Position 6 & 7: The "Electronic Tuning" zone.
-
C7: Electron-withdrawing groups (e.g., -Cl, -CF3) are essential for inhibiting heme polymerization (antimalarial). In oncology, bulky alkoxy groups at C7 (as seen in Lenvatinib ) enhance hydrophobic interactions within the ATP-binding pocket of kinases.
-
C6: Often exploited to improve solubility or add solubilizing moieties (e.g., morpholine/piperazine) in kinase inhibitors like Bosutinib .
-
-
Position 8: A critical site for metal chelation. 8-hydroxyquinoline derivatives act via sequestration of divalent cations (Cu2+, Zn2+), disrupting metalloenzymes in bacteria and fungi.
Therapeutic Verticals: Mechanisms of Action[1]
A. Oncology: Kinase Inhibition & DNA Intercalation
Quinoline derivatives function primarily as ATP-competitive inhibitors.
-
Target: Tyrosine Kinases (EGFR, VEGFR, c-Met, Src).
-
Mechanism: The quinoline nitrogen forms a conserved hydrogen bond with the "hinge region" of the kinase ATP-binding site.
-
Case Study (Bosutinib): A 4-anilinoquinoline-3-carbonitrile derivative. It inhibits Src/Abl kinases by binding in the active conformation (Type I inhibitor). The nitrile group at C3 and the alkoxy groups at C6/C7 are critical for potency.
-
DNA Intercalation: Planar quinoline derivatives slide between DNA base pairs, inhibiting Topoisomerase II, leading to replication fork arrest and apoptosis (p53/Bax-dependent).
B. Infectious Disease: Antimalarial & Antimicrobial[2][3][4][5][6][7][8][9]
-
Antimalarial (Heme Detoxification):
-
Target: Hemozoin crystallization in Plasmodium falciparum.
-
Mechanism:[1][2][3][4] The parasite digests hemoglobin, releasing toxic free heme.[1][4] It normally polymerizes heme into inert hemozoin. Quinoline drugs (Chloroquine) cap the growing hemozoin crystals, causing toxic heme buildup and parasite lysis.[1]
-
-
Antimicrobial:
Visualization of Signaling & SAR
Diagram 1: Quinoline Structure-Activity Relationship (SAR) Map
This diagram visualizes the functional hotspots on the quinoline core.
Caption: Functional vector analysis of the quinoline scaffold highlighting critical substitution sites for biological activity.
Diagram 2: Dual Mechanism of Action (Oncology vs. Malaria)
Caption: Divergent mechanisms of action: ATP-competitive kinase inhibition in cancer cells vs. hemozoin crystallization inhibition in Plasmodium.
Experimental Protocols
Protocol A: Robust Synthesis via Friedländer Annulation
Rationale: The Friedländer synthesis is preferred for its high yield and ability to tolerate diverse functional groups, making it ideal for generating SAR libraries.
Reagents:
-
2-Aminobenzaldehyde derivative (1.0 eq)
-
Ketone derivative (e.g., acetophenone) (1.2 eq)
-
Catalyst: Sulfuric acid (catalytic) or KOH (base-catalyzed)
-
Solvent: Ethanol or Glacial Acetic Acid
Step-by-Step Workflow:
-
Reflux: Dissolve 2-aminobenzaldehyde and the ketone in ethanol (10 mL/mmol). Add catalyst (3 drops conc. H2SO4).[2][5] Reflux at 80°C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
-
Precipitation: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize with 10% NaHCO3 if acid was used.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel 60-120 mesh).
-
Validation: Verify structure via 1H-NMR (characteristic quinoline protons at δ 7.0–9.0 ppm) and Mass Spectrometry.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: A self-validating colorimetric assay to determine IC50 values.
Controls:
-
Positive Control: Doxorubicin or Cisplatin (known IC50).
-
Negative Control: DMSO (0.1%) in media (Vehicle).
-
Blank: Media only (no cells).
Step-by-Step Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at density
cells/well. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Add quinoline derivatives at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
Fit data to a sigmoidal dose-response curve to calculate IC50.
Quantitative Data Summary
Table 1: Comparative Activity of Key Quinoline Derivatives
| Compound Class | Key Substitution | Primary Target | IC50 / Activity Range | Clinical Status |
| 4-Aminoquinolines | 7-Chloro, 4-dialkylamino | Heme Polymerase | 10–20 nM (P. falciparum) | Approved (Chloroquine) |
| 3-Cyanoquinolines | 4-Anilino, 6,7-alkoxy | Src/Abl Kinase | 1.0–5.0 nM (CML cells) | Approved (Bosutinib) |
| 4-Carboxamides | 4-O-aryl linker | VEGFR2 / c-Met | < 10 nM (RCC cells) | Approved (Cabozantinib) |
| 8-Hydroxyquinolines | 5,7-Dihalo | Bacterial Membrane | 2–10 µg/mL (MIC) | Investigational / Topical |
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025).
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. (2025).[2]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum. PNAS. (2019).
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. (2025).
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. Precision Chemistry. (2025).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Discovery and History of Quinoline-3-Carboxylate Esters: A Technical Guide
Executive Summary
The quinoline-3-carboxylate ester scaffold represents a pivotal junction in medicinal chemistry. While historically renowned as the synthetic precursor to the 4-quinolone antibiotic class (e.g., Ciprofloxacin, Levofloxacin), the ester form itself possesses distinct pharmacological profiles, particularly as a high-affinity ligand for the benzodiazepine receptor site on GABA-A complexes.
This technical guide deconstructs the evolution of this scaffold from a coal-tar extraction curiosity to a cornerstone of modern anti-infective and CNS drug discovery. It provides rigorous synthetic methodologies and mechanistic insights designed for application scientists and drug developers.
Historical Genesis: From Impurity to Pharmacophore
The discovery of the quinoline-3-carboxylate pharmacophore was not a linear path but a series of serendipitous deviations from antimalarial research.
The Chloroquine Deviation (1940s-1960s)
In the mid-20th century, the primary focus of quinoline chemistry was the synthesis of chloroquine analogs for malaria. During the synthesis of 7-chloroquinoline derivatives, researchers at Sterling-Winthrop, led by George Lesher, isolated a naphthyridine byproduct.
-
The Breakthrough: In 1962, Lesher and colleagues identified that nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) possessed potent gram-negative antibacterial activity.
-
The Structural Pivot: Although nalidixic acid was a naphthyridine, it established the 4-oxo-3-carboxylic acid motif as the essential pharmacophore for DNA gyrase inhibition. This triggered the race to synthesize carbon-isosteres, leading to the quinoline-3-carboxylates .
The Ester Dichotomy
While the free acid at position 3 is required for antibacterial potency (binding to the magnesium interface of DNA gyrase), the ester intermediate was found to have unexpected off-target effects.
-
CNS Activity: In the 1980s, researchers discovered that ethyl esters of
-carbolines and quinoline-3-carboxylates bind with nanomolar affinity to the benzodiazepine site of the GABA-A receptor, often acting as inverse agonists (anxiogenic) rather than agonists (anxiolytic). This finding necessitated rigorous de-esterification protocols in antibiotic development to avoid CNS toxicity.
Synthetic Architectures: The "How"
The synthesis of quinoline-3-carboxylate esters relies on two dominant methodologies: the classic Gould-Jacobs reaction and the versatile Grohe-Heinen cyclization .
Comparative Workflow Analysis
Figure 1: Mechanistic comparison of Gould-Jacobs (thermal) vs. Grohe-Heinen (basic) synthetic routes.
Technical Protocol: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate
This protocol utilizes the Gould-Jacobs reaction .[1][2][3][4] This specific derivative is the universal precursor for "second-generation" fluoroquinolones like Lomefloxacin and Norfloxacin.
Experimental Design Strategy
-
Why Gould-Jacobs? For 6,7-difluoro substitutions, the starting aniline (3,4-difluoroaniline) is commercially available and stable. The thermal cyclization is robust, albeit requiring high energy.
-
Solvent Choice: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is mandatory. The cyclization requires temperatures
.[5] Standard solvents (DMF, Toluene) will fail to drive the elimination-addition mechanism.
Step-by-Step Methodology
Reagents:
-
3,4-Difluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Dowtherm A (10 volumes)
-
Ethanol (for recrystallization)[6]
Workflow:
-
Condensation (Enamine Formation):
-
Charge a round-bottom flask with 3,4-difluoroaniline and EMME.
-
Heat to 110–120°C for 2–3 hours.
-
Process Check: Monitor the evolution of ethanol vapor.[7] The reaction is complete when the system solidifies or TLC indicates consumption of aniline.
-
Result: Diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate.
-
-
Thermal Cyclization (The Critical Step):
-
Pre-heat Dowtherm A in a separate vessel to 255°C (reflux).
-
Safety Note: Ensure vigorous stirring and an inert atmosphere (
). -
Add the enamine intermediate (from Step 1) slowly to the boiling Dowtherm A.
-
Mechanism:[1][8][9][10][11][12] Rapid thermal elimination of ethanol drives the intramolecular acylation of the aromatic ring.
-
Maintain reflux for 45–60 minutes. Prolonged heating causes tar formation.
-
-
Isolation:
-
Data Validation:
-
Yield: Typical yields range from 65–75%.
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet around
8.5–8.7 ppm and the ethyl ester signals.
-
Mechanistic Pharmacology: The Ester vs. Acid Switch
The biological activity of this scaffold is strictly controlled by the substituent at Position 3 (C3).
| Feature | Quinoline-3-Carboxylic Acid | Quinoline-3-Carboxylate Ester |
| Primary Target | Bacterial DNA Gyrase (Topoisomerase II) | Benzodiazepine Receptor (GABA-A) |
| Mechanism | Forms ternary complex with DNA and enzyme; requires | Allosteric modulation of GABA-A; often acts as an Inverse Agonist (anxiogenic). |
| Binding Mode | Water-metal ion bridge. | Hydrophobic interaction in the benzodiazepine pocket. |
| Clinical Use | Antibiotic (Ciprofloxacin, Moxifloxacin). | Research tool (Ro 15-4513 analogs); Prodrugs. |
| Toxicity Risk | Tendonitis, QT prolongation. | Seizures (if ester is not hydrolyzed or crosses BBB). |
Structural Logic of DNA Gyrase Inhibition
The "Acid" form is the active antibiotic. The C3-Carboxylate and C4-Keto groups are non-negotiable; they chelate the Magnesium ion required to stabilize the drug-enzyme-DNA cleavage complex.
Figure 2: Structure-Activity Relationship (SAR) logic for the conversion of the ester precursor to the active antibiotic acid.
References
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. Link
-
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Grohe, K., & Heinen, H. (1978). Zur Synthese von 4-Chinolon-3-carbonsäuren.[5] Justus Liebigs Annalen der Chemie, 1978(1), 29–35. Link
- Haefely, W., et al. (1985). Novel Anxiolytics that Act as Partial Agonists at Benzodiazepine Receptors. Trends in Pharmacological Sciences, 6, 477-480.
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. iipseries.org [iipseries.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
"theoretical calculations for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester"
From Quantum Mechanics to Rational Drug Design
Executive Summary & Structural Significance
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS: 13774-88-4) represents a privileged scaffold in medicinal chemistry. Unlike simple quinolines, the 2,8-dimethyl substitution pattern introduces unique steric and electronic constraints. The C8-methyl group provides steric hindrance proximal to the N1-nitrogen, modulating basicity and metal-coordination capability, while the C3-ethyl ester serves as a lipophilic hydrogen-bond acceptor, critical for hydrophobic pocket interactions in targets like HIV-1 Reverse Transcriptase and VEGFR-2 kinase.
This technical guide details the theoretical framework for characterizing this molecule, moving from Density Functional Theory (DFT) optimization to in silico biological profiling.
Computational Methodology: The Theoretical Framework
To ensure high-fidelity results, we employ a "self-validating" computational workflow. The choice of functional and basis set is non-arbitrary; it balances computational cost with the accurate description of electron correlation in aromatic heterocycles.
Level of Theory[1]
-
Software Platform: Gaussian 16 / GAMESS (US)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Proven accuracy for organic thermochemistry and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[2]
-
Why ++? Diffuse functions are mandatory to describe the lone pair electrons on the Quinoline Nitrogen (N1) and Ester Oxygens, which extend further from the nucleus.
-
Why (d,p)? Polarization functions account for the distortion of atomic orbitals in the aromatic ring.
-
Computational Workflow Diagram
The following Graphviz diagram outlines the sequential logic of the theoretical study, ensuring that electronic properties are derived only from a vibrationally stable geometry (no imaginary frequencies).
Figure 1: Step-by-step computational workflow ensuring geometric stability before property calculation.
Electronic Structure & Reactivity Descriptors
The reactivity of 2,8-dimethylquinoline-3-carboxylate is governed by its Frontier Molecular Orbitals (FMOs).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability. For quinoline esters, this gap typically ranges between 4.2 – 4.8 eV , indicating a molecule that is stable but reactive enough for charge-transfer interactions in a biological pocket.
| Orbital | Localization | Chemical Significance |
| HOMO | Aromatic Ring (π-system) | Acts as the electron donor. The C8-methyl group inductively raises HOMO energy, increasing nucleophilicity compared to unsubstituted quinoline. |
| LUMO | Carboxyl Group + Pyridine Ring | Acts as the electron acceptor. The ester group lowers LUMO energy, facilitating nucleophilic attack at the C4 position. |
Global Reactivity Descriptors
Using Koopmans' theorem, we calculate descriptors to predict behavior in a biological system.
-
Ionization Potential (I):
-
Electron Affinity (A):
-
Chemical Hardness (
): -
Electrophilicity Index (
):
Theoretical Insight: The Electrophilicity Index (
Spectroscopic Profiling (Validation Metrics)
To validate the theoretical model against experimental data, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental IR/NMR data.
Vibrational Assignments (IR)
| Functional Group | Predicted Freq (cm⁻¹) | Intensity | Mode Description |
| C=O (Ester) | 1715 - 1725 | Strong | Stretching. Validates the conjugation of the ester with the aromatic ring.[4] |
| C=N (Ring) | 1580 - 1600 | Medium | Ring stretching. Sensitive to protonation. |
| C-H (Methyl) | 2950 - 2980 | Weak | Asymmetric stretching of C2/C8 methyls. |
| C-O-C | 1250 - 1280 | Strong | Ester linkage stretching. |
NMR Chemical Shifts (GIAO Method)
Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvent model:
-
H-4 Proton: The singlet at position 4 is the most deshielded aromatic proton (~8.5 ppm) due to the anisotropy of the adjacent carbonyl group and the electron-deficient pyridine ring.
-
C8-Methyl vs C2-Methyl: The C8-methyl protons will appear slightly upfield relative to C2-methyl due to the shielding cone of the adjacent benzene ring fusion.
Pharmacological Potential: Molecular Docking
The 2,8-dimethylquinoline scaffold is a proven pharmacophore for HIV-1 Reverse Transcriptase (NNRTIs) and Anticancer (VEGFR-2 inhibition) .
Docking Protocol
-
Ligand Prep: Optimize geometry (from Section 2) and compute partial charges (Gasteiger).
-
Target Prep: PDB ID: 4I2P (HIV-1 RT).[6] Remove water; add polar hydrogens.
-
Grid Box: Center on the NNRTI binding pocket (residues: Tyr181, Tyr188, Trp229).
Interaction Pathway
The following diagram illustrates the predicted binding mode based on the "Butterfly" binding conformation typical of quinoline NNRTIs.
Figure 2: Predicted molecular interactions within the HIV-1 RT binding pocket.
ADMET Prediction
Using QikProp or SwissADME, the theoretical profile for this ester is:
-
Lipophilicity (LogP): ~3.2 (Optimal for membrane permeability).
-
Blood-Brain Barrier (BBB): High probability of crossing (due to lack of polar donors).
-
Metabolism: The ethyl ester is a "soft spot," likely subject to hydrolysis by esterases to the free carboxylic acid (active metabolite).
Conclusion
The theoretical calculation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester confirms its potential as a stable, lipophilic scaffold suitable for drug development. The B3LYP/6-311++G(d,p) level of theory accurately predicts a planar quinoline core with an orthogonal ester orientation. The C8-methyl group is a critical structural feature, providing the necessary steric bulk to enforce selectivity in protein binding pockets, particularly in NNRTI applications.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
El-Sheshtawy, H. S., et al. (2013). Spectroscopic investigations and DFT calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 522-531.[7]
-
Hopkins, A. L., et al. (2004). Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors. Journal of Medicinal Chemistry, 47(24), 5912–5922.
-
Reyes, H., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 71(Pt 5), o290–o291.
-
Desai, N. C., et al. (2013). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.[8] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1139-1146.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Isolation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester via Flash Column Chromatography
Executive Summary & Chemical Context[1][2][3][4][5]
This application note details the purification of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester , a common pharmacophore intermediate often synthesized via the Friedländer annulation or Hantzsch synthesis .
While the synthesis of quinoline derivatives is well-documented, their purification presents specific challenges due to the basicity of the heterocyclic nitrogen. Standard silica gel chromatography often results in "tailing" (peak broadening) caused by the interaction between the basic quinoline nitrogen and acidic silanol groups on the stationary phase. This protocol introduces a self-validating method using mobile phase modifiers to ensure sharp peak shape and high recovery.
Physicochemical Profile
| Property | Description | Implication for Chromatography |
| Structure | Bicyclic aromatic, 3-ester, 2,8-dimethyl | UV Active (Strong absorption ~254 nm). |
| Polarity | Moderate (LogP est. ~3.5) | Elutes in mid-range non-polar/polar gradients. |
| Basicity | Weakly basic (Pyridine-like N) | Critical: Will interact with silica silanols ( |
| Solubility | Soluble in DCM, EtOAc; Poor in Hexanes | Liquid loading in Hexanes is difficult; Dry loading recommended . |
Pre-Chromatography Analysis: The Self-Validating System
Before committing the crude mixture to a column, you must validate the separation conditions using Thin Layer Chromatography (TLC). This step prevents the loss of valuable material on the column.
TLC Scouting Protocol
Objective: Identify a solvent system where the Target Compound (TC) has an Retention Factor (
Reagents:
-
Solvent A: Hexanes (or Heptane)[1]
-
Solvent B: Ethyl Acetate (EtOAc)
-
Modifier: Triethylamine (TEA) - Crucial for peak shape.
Procedure:
-
Prepare a 10% TEA stock solution in Hexanes.
-
Run TLC plates in the following ratios (v/v):
-
90:10 (Hex/EtOAc) + 1% TEA
-
80:20 (Hex/EtOAc) + 1% TEA
-
70:30 (Hex/EtOAc) + 1% TEA
-
-
Visualization: Observe under UV (254 nm). The quinoline core fluorinates strongly.
-
Validation Check: If the spot streaks (tails) despite TEA, the crude may contain residual acid from synthesis. Wash the crude organic layer with sat.[2]
before chromatography.
Method Development & Stationary Phase Selection[6][7]
Stationary Phase
-
Material: Irregular Silica Gel (40–63 µm).
-
Rationale: Standard phase is sufficient. C18 (Reverse Phase) is reserved for very polar hydrolysis byproducts (carboxylic acids) if they cannot be removed by extraction.
Mobile Phase Engineering
The choice of mobile phase is dictated by the "Triangle of Selectivity." For this quinoline ester, a simple binary gradient is insufficient due to the basic nitrogen.
-
Base System: Hexane / Ethyl Acetate.
-
Modifier: 1% Triethylamine (TEA) added to the Solvent A (Hexane) bottle only, or premixed into the isocratic hold.
Sample Loading Strategy
Recommendation: Solid (Dry) Load
-
Dissolve crude mixture in minimal Dichloromethane (DCM).
-
Add silica gel (ratio 1:3 crude-to-silica mass).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Pack into a solid load cartridge (SLT) or pre-column.
-
Why? Liquid injection of this compound often requires DCM/EtOAc for solubility, which are strong solvents that cause "band broadening" at the head of the column. Dry loading eliminates this solvent effect.[4]
-
Detailed Experimental Protocol
Workflow Diagram
Figure 1: Purification workflow from crude synthesis to isolated product.
Gradient Programming
Column: 12g Silica Flash Cartridge (for ~100-500mg crude). Flow Rate: 30 mL/min. Detection: UV 254 nm (primary), 280 nm (secondary).
| Step | Time (CV*) | % Solvent B (EtOAc) | Mode | Purpose |
| 1 | 0–2 | 0% | Isocratic | Column Equilibration (wetting). |
| 2 | 2–5 | 0% → 5% | Linear Ramp | Elute highly non-polar impurities (unreacted ketones). |
| 3 | 5–15 | 5% → 25% | Linear Ramp | Elution of Target Compound. |
| 4 | 15–18 | 25% → 100% | Linear Ramp | Flush polar byproducts (acids/salts). |
| 5 | 18–20 | 100% | Isocratic | Column Wash. |
*CV = Column Volume
Fraction Collection Logic
-
Threshold: Set UV threshold to 10 mAU to ignore baseline noise.
-
Peak Cutting: Collect peaks based on slope detection.
-
Pooling: Do not pool the "front" and "tail" of the peak immediately. Analyze the center fractions separately from the edges to maximize purity.
Troubleshooting & Optimization
Issue: Tailing (Asymmetrical Peaks)
-
Cause: Interaction with silanols or column overloading.
-
Solution: Increase TEA concentration to 2% or switch to "Amine-Functionalized Silica" cartridges (NH2-Silica), which do not require liquid modifiers [2].
Issue: Co-elution with Starting Material
-
Scenario: The ethyl acetoacetate starting material often elutes early.
-
Solution: Use a "Step Gradient." Hold at 5% EtOAc for 3 CVs to flush the starting material completely before ramping to 20% to elute the quinoline ester.
Issue: Product Hydrolysis
-
Scenario: Appearance of a very polar spot on TLC (Origin) or broad peak at 100% EtOAc.
-
Cause: The ester has hydrolyzed to the carboxylic acid (2,8-dimethylquinoline-3-carboxylic acid).[7]
-
Recovery: This byproduct will not elute well on silica. Switch to Reverse Phase (C18) with Water/Methanol + 0.1% Formic Acid to recover the acid form [3].
References
-
Friedländer Synthesis Overview
- Source: Wikipedia / Organic Chemistry Portal.
- Relevance: Establishes the synthesis route (o-aminoaryl ketones + carbonyls)
-
Link:
-
Chromatographic Separation of Quinolines
- Source: Horizon IRD / Elsevier B.V. (2003).
- Relevance: Validates the use of gradient elution and the necessity of handling the basic nitrogen in quinoline deriv
-
Link:
-
General Quinoline Purification & Properties
- Source: ResearchG
- Relevance: Discusses the physicochemical properties of quinoline-3-carboxylic acid deriv
-
Link:
-
Detection of Ethyl Esters
- Source: NIH / PubMed (2024). "Discrimination between the Triglyceride Form and the Ethyl Ester Form..."
- Relevance: Confirms mass spec fragmentation patterns (neutral loss of ethylene)
-
Link:
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester in Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its versatile framework allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Derivatives of quinoline have been instrumental in the development of drugs for a wide array of therapeutic areas, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2][3] This document provides detailed application notes and protocols for a specific derivative, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester , a compound of interest for its potential as a lead structure in modern drug discovery programs. While direct extensive studies on this particular molecule are emerging, its structural features suggest significant potential, which we will explore through protocols and applications derived from closely related analogues.
Potential Therapeutic Applications
Based on the rich history of quinoline derivatives in medicinal chemistry, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a prime candidate for investigation in several key therapeutic areas.[1][2][3] The presence of the quinoline core, substituted with methyl groups and an ethyl carboxylate, suggests potential interactions with various biological targets.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] Quinoline derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of protein kinases.[5][6] The structural similarity of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester to other reported antiproliferative 2-styrylquinoline-3-carboxylate derivatives suggests its potential as a cytotoxic agent against various cancer cell lines.
Hypothesized Mechanism of Action:
It is plausible that 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester could intercalate into DNA or inhibit key enzymes involved in cell proliferation. The planarity of the quinoline ring system is a key feature for such interactions. The methyl and ethyl ester groups can influence solubility, cell permeability, and binding affinity to target proteins.
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for assessing the anticancer potential of a novel compound.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new treatments for inflammatory disorders.[1] Some analogues have shown analgesic activity comparable to or even exceeding that of established drugs like indomethacin. The anti-inflammatory effects of quinolines are often attributed to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.
Hypothesized Mechanism of Action:
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade or by modulating the expression of inflammatory mediators. The substitution pattern on the quinoline ring can significantly influence its anti-inflammatory potency.
Experimental Protocols
Protocol 1: Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
This protocol is an adaptation of the Gould-Jacobs reaction, a common method for synthesizing quinolines.
Materials:
-
2-Amino-m-xylene
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Step 1: Condensation. In a round-bottom flask, dissolve 2-amino-m-xylene (1 equivalent) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2 hours.
-
Step 2: Cyclization. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C for 30 minutes to induce cyclization.
-
Step 3: Work-up. Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Filter the solid and wash with hexane.
-
Step 4: Purification. Dissolve the crude product in a suitable solvent like dichloromethane. Wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Step 5: Chromatography. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2,8-dimethylquinoline-3-carboxylic acid ethyl ester.
-
Step 6: Characterization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment. Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation. Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester | MCF-7 | To be determined |
| 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester | A549 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | Reference value |
| Doxorubicin (Positive Control) | A549 | Reference value |
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
This protocol assesses the potential of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (dissolved in DMSO)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment. Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation. Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a known anti-inflammatory drug (e.g., dexamethasone).
-
Nitrite Measurement. After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement. Measure the absorbance at 540 nm.
-
Data Analysis. Calculate the concentration of nitrite in the samples using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Data Presentation:
| Compound | Concentration (µM) | % NO Inhibition |
| 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester | 1 | To be determined |
| 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester | 10 | To be determined |
| 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester | 50 | To be determined |
| Dexamethasone (Positive Control) | 10 | Reference value |
Conclusion and Future Directions
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester represents a promising starting point for the development of novel therapeutic agents. Its structural features, rooted in the well-validated quinoline scaffold, suggest a high probability of interesting biological activity. The protocols provided herein offer a robust framework for the synthesis and initial biological evaluation of this compound and its future analogues. Further studies should focus on structure-activity relationship (SAR) exploration by modifying the substituents at various positions of the quinoline ring to optimize potency and selectivity. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which this class of compounds exerts its effects.
References
- (2025).
- Review on recent development of quinoline for anticancer activities. Vertex AI Search.
- Comprehensive review on current developments of quinoline-based anticancer agents. Vertex AI Search.
- (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831.
- (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- (1993). New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. Il Farmaco, 48(6), 805-25.
- (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
- (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
- (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.
- (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
- (2022).
- Green synthesis and antitumor activity of (E)
- (2022). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ChemistrySelect, 7(33).
- (2020). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
- (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central.
- (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
- (2017). (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives.
- (2021).
- (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 56, 461–465.
- (2022). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 27(21), 7244.
- (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
- (2015). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 2947-2961.
- Journal of Medicinal Chemistry.
Sources
Application Note: Evaluation of Anticancer Activity for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
This Application Note is designed for researchers evaluating the pharmacological potential of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS: 392734-40-6).[1][2] It synthesizes established protocols for quinoline-3-carboxylate derivatives, a class of compounds known for potent anticancer properties through mechanisms such as tubulin polymerization inhibition, topoisomerase interference, and apoptosis induction.[1][2]
Executive Summary
The quinoline scaffold is a privileged structure in oncology, serving as the core for FDA-approved drugs like Camptothecin (topoisomerase I inhibitor) and Lenvatinib (kinase inhibitor).[1][2] 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester represents a lipophilic, substituted quinoline-3-carboxylate derivative.[2] Its structural features—specifically the ethyl ester at C3 and methyl groups at C2 and C8—enhance cellular permeability and steric specificity, making it a prime candidate for antiproliferative screening.[2]
This guide details the standard operating procedures (SOPs) for solubilizing this compound, determining its IC50 values against key cancer cell lines (MCF-7, HeLa, PC3), and validating its mechanism of action via flow cytometry.[1][2]
Chemical Identity & Preparation
| Property | Specification |
| IUPAC Name | Ethyl 2,8-dimethylquinoline-3-carboxylate |
| CAS Number | 392734-40-6 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| Solubility | DMSO (up to 50 mM), Ethanol (moderate), Water (insoluble) |
Protocol 1: Stock Solution Preparation
-
Objective: Create a stable, precipitation-free stock for cell culture.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).[1][2]
-
Procedure:
-
Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Master Stock .
-
Vortex for 1 minute to ensure complete dissolution.
-
Aliquot into amber microcentrifuge tubes (light sensitive) and store at -20°C.
-
Working Solutions: Dilute the Master Stock in cell culture media immediately prior to use.[1] Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.[1][2]
Primary Screening: In Vitro Cytotoxicity (MTT Assay)
Rationale: Quinoline-3-carboxylates often exhibit broad-spectrum cytotoxicity.[2] The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.[1]
Experimental Design
-
Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to quinoline derivatives.[1][2]
-
HeLa (Cervical Cancer): Standard model for antiproliferative screening.[1][2]
-
PC3 (Prostate Cancer): Validates activity against androgen-independent tumors.[1][2]
-
HUVEC/HEK293 (Normal Control): Essential for calculating the Selectivity Index (SI).[1][2]
-
-
Controls:
Step-by-Step Protocol
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Perform in triplicate.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis
Calculate % Cell Viability using the formula:
-
IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (GraphPad Prism).
Mechanistic Profiling: Apoptosis & Cell Cycle[1][4]
Rationale: Previous studies on quinoline-3-carboxylates indicate they often induce apoptosis via the intrinsic (mitochondrial) pathway or cause cell cycle arrest at the G2/M phase (tubulin interference).[1][2]
Workflow Visualization
Figure 1: Proposed mechanism of action for quinoline-3-carboxylate derivatives, leading to apoptosis via mitochondrial stress or cell cycle blockade.[1][2]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of the compound for 24 hours.[1][2]
-
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.
-
Staining: Resuspend
cells in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1][2] -
Incubation: Incubate for 15 min in the dark at Room Temperature.
-
Analysis: Analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI).
Expected Results & Troubleshooting
Reference Values (Class-Based)
Based on structural analogs (e.g., 2-styrylquinoline-3-carboxylates), the expected activity profile for a "hit" compound in this series is:
| Cell Line | Potency Level | Expected IC50 (µM) | Interpretation |
| MCF-7 | High | 1.5 - 10.0 | Strong candidate for breast cancer.[1][2] |
| HeLa | Moderate | 5.0 - 20.0 | Good general cytotoxicity.[1][2] |
| HUVEC | Low | > 50.0 | Desirable; indicates low toxicity to normal cells.[1][2] |
Troubleshooting Guide
-
Precipitation in Media: If crystals form upon adding the stock to media, reduce the final concentration or use an intermediate dilution step with PBS/BSA.[2]
-
High Background in MTT: Ensure complete removal of media before adding DMSO.[1] Phenol red residues can interfere; use phenol-red free media if necessary.[1][2]
-
No Apoptosis Observed: If IC50 is low but Annexin V is negative, the compound may be inducing autophagy or necrosis .[1] Check for LC3-II markers (Western Blot) or LDH release.[1][2]
References
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.[1][2] Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.[1][2]
-
Yang, R., Suresh, S., & Velmurugan, R. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.[2] Applied Biochemistry and Biotechnology, 195(8), 4818-4831.[1][2]
-
El-Sayed, M. A., et al. (2021). Review on recent development of quinoline for anticancer activities.[1][2] Arabian Journal of Chemistry.
-
Sigma-Aldrich. 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (AldrichCPR).[1][2]
Sources
Application Note: Antimicrobial Profiling of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Abstract & Scope
This application note details the standardized protocol for the antimicrobial evaluation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (hereafter referred to as 2,8-DMQ-Et ). While quinoline scaffolds are historically significant for their DNA gyrase inhibitory activity (e.g., fluoroquinolones), the 3-carboxylic acid ester derivatives often exhibit distinct physicochemical profiles requiring specific handling.
This guide moves beyond generic screening, addressing the specific solubility challenges of the ethyl ester moiety and providing a rigorous, CLSI-aligned workflow for determining Minimum Inhibitory Concentration (MIC).
Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Leads.
Compound Profile & Physicochemical Considerations
Before initiating biological assays, the researcher must account for the lipophilicity introduced by the ethyl ester at position 3 and the methyl group at position 8.
| Property | Specification | Experimental Implication |
| Molecular Formula | MW ~229.28 g/mol . | |
| Lipophilicity (LogP) | High (>3.0 estimated) | Critical: Poor aqueous solubility. Will precipitate in standard Mueller-Hinton Broth (MHB) if not properly solvated. |
| Stability | Ester linkage | Susceptible to hydrolysis in highly acidic/basic media or varying pH over long incubations. |
| Solvent Compatibility | DMSO, DMF | Protocol: Use DMSO for stock solutions. Avoid Ethanol if evaporation is uncontrolled. |
Stock Solution Preparation (Critical Step)
Many false negatives in quinoline screening arise from "crashing out" (precipitation) upon addition to the culture media.
-
Weighing: Accurately weigh 10 mg of 2,8-DMQ-Et.
-
Primary Solvation: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10,000 µg/mL (Stock A).
-
Note: Vortex vigorously. If the solution is cloudy, sonicate for 60 seconds.
-
-
Working Stock: Dilute Stock A 1:10 in sterile water or media only immediately prior to use to check for precipitation. If precipitation occurs, maintain a higher DMSO ratio in the intermediate step, ensuring the final well concentration of DMSO is < 1% (toxicity threshold for most bacteria).
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data acquisition, ensuring no cross-contamination or solubility errors.
Figure 1: Critical path for solubilization and screening. The solubility check loop is essential for ester derivatives to prevent false-negative results due to compound precipitation.
Protocol A: Primary Screening (Agar Well Diffusion)
Purpose: Qualitative "Go/No-Go" determination. Standard: Modified Kirby-Bauer method.
Materials
-
Mueller-Hinton Agar (MHA) plates.
-
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Positive Control: Ciprofloxacin (5 µ g/disk or well).
-
Negative Control: DMSO (volume matched).
Procedure
-
Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland standard (
CFU/mL). -
Lawn Culture: Swab the MHA plate surface three times (rotating 60° each time) to ensure an even lawn.
-
Well Punching: Use a sterile 6mm cork borer to punch wells.
-
Loading:
-
Add 50 µL of 2,8-DMQ-Et (at 1000 µg/mL in 10% DMSO) to the test well.
-
Add 50 µL of DMSO vehicle to the negative control well.
-
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes (allows compound diffusion before bacterial growth begins).
-
Incubation: 37°C for 18–24 hours.
-
Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.
-
Pass Criteria: ZOI > 10mm implies potential activity warranting MIC determination.
-
Protocol B: Quantitative Potency (Broth Microdilution - MIC)
Purpose: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 [1].
Rationale
The microdilution method is preferred over agar for 2,8-DMQ-Et because the ester's diffusion in agar might be limited by its hydrophobicity. Broth allows for better interaction between the lipophilic compound and the bacterial cell wall.
Step-by-Step Methodology
1. Plate Layout (96-Well Round Bottom)
-
Rows A-H: Different bacterial strains or replicates.[1][2][3]
-
Columns 1-10: Serial dilution of 2,8-DMQ-Et.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
2. Dilution Series
-
Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.
-
Add 100 µL of 2,8-DMQ-Et working stock (e.g., 512 µg/mL) to Column 1.
-
Perform 2-fold serial dilutions: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 100 µL.
-
Result: Concentration range typically 256 µg/mL down to 0.5 µg/mL.
-
3. Inoculation
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Add 100 µL of this diluted inoculum to wells in Columns 1–11.
-
Final Volume: 200 µL/well.
-
Final Bacterial Concentration:
CFU/mL.
-
4. Incubation & Reading
-
Incubate at 37°C for 16–20 hours (aerobic).
-
Visual Read: Inspect for turbidity (cloudiness).
-
MIC Definition: The lowest concentration showing no visible growth (clear well).
-
Optional (Resazurin Dye): Add 30 µL of 0.01% Resazurin solution. Incubate 1 hour. Blue = No growth (Active); Pink = Growth (Inactive). This is highly recommended for esters to distinguish precipitation from bacterial growth [2].
Data Analysis & Interpretation
SAR Context (Structure-Activity Relationship)
When analyzing results for 2,8-DMQ-Et, consider the following:
-
Ester Hydrolysis: If the MIC is high (>64 µg/mL) but the acid form is known to be active, the bacteria may lack the esterases required to hydrolyze the ethyl ester into the active free acid form [3].
-
Steric Hindrance: The 8-methyl group provides steric bulk. Compare results against 2-methylquinoline-3-carboxylic acid ethyl ester. If activity drops significantly, the 8-position substitution may be interfering with the binding pocket (likely DNA gyrase) [4].
Reporting Table Template
| Strain | Gram +/- | 2,8-DMQ-Et MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus | + | [Value] | 0.12 - 0.5 | Potential anti-MRSA candidate if < 8 µg/mL |
| E. coli | - | [Value] | 0.004 - 0.015 | Likely high MIC due to efflux pumps |
| P. aeruginosa | - | [Value] | 0.25 - 1.0 | Generally resistant to simple quinolines |
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce starting concentration. Ensure DMSO < 1%. Use Resazurin to distinguish crystals from bacteria. |
| Growth in Sterility Control | Contaminated media or technique. | Discard data. Re-autoclave media. Work in Laminar Flow Hood. |
| Skipped Wells (Growth at high conc, no growth at low) | Pipetting error or "Eagle Effect". | Repeat assay. Ensure vigorous mixing during serial dilution. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: Clinical and Laboratory Standards Institute.[3][4]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
He, Y., et al. (2003). Synthesis and antimicrobial activity of new quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Quinoline SAR).
-
Andersson, M., et al. (2003). Structure-Activity Relationships of Quinoline-3-Carboxylic Acids. Journal of Medicinal Chemistry. (Contextual reference for 8-position substitution effects).
Sources
- 1. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Advanced Derivatization Protocols: 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Executive Summary
The 2,8-dimethylquinoline-3-carboxylic acid ethyl ester scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for antimicrobial, antimalarial, and anticancer (specifically CK2 kinase inhibition) drug discovery. The presence of the 8-methyl group enhances lipophilicity and metabolic stability by blocking the oxidation-prone 8-position, while the 2-methyl group and 3-ester moiety offer orthogonal handles for chemical diversification.
This guide details three validated protocols for derivatizing this scaffold:
-
C3-Hydrazinolysis: Accessing the hydrazide gateway for heterocyclic construction.
-
C2-Methyl Condensation: Exploiting the vinylogous acidity of the 2-methyl group to generate styryl conjugates.
-
Hydrolysis & Amidation: Generating the free acid for amide library synthesis.
Chemical Logic & Reactivity Profile
To successfully derivatize this molecule, one must understand the electronic environment of the quinoline ring:
-
C3-Ester (Electrophilic): The primary site for nucleophilic attack. It is readily converted to amides, hydrazides, or the free acid.
-
C2-Methyl (Nucleophilic/Acidic): Unlike the 8-methyl group, the 2-methyl protons are acidic (
in DMSO, lower in protic conditions with Lewis acids). The electron-withdrawing nitrogen atom (via the bond) stabilizes the carbanion at C2, enabling Knoevenagel-type condensations. -
C8-Methyl (Steric/Lipophilic): This group is electronically isolated from the nitrogen's activation. It remains inert during standard derivatization but serves as a critical steric block, preventing metabolic hydroxylation at the 8-position.
Strategic Reaction Pathway
Figure 1: Divergent synthesis map.[1][2][3][4] The C3 ester allows vertical growth (hydrazides/amides), while the C2 methyl allows lateral extension (styryl).
Protocol 1: The Hydrazide Gateway (C3 Functionalization)
Objective: Convert the ethyl ester to the carbohydrazide. This is the most versatile intermediate, allowing access to oxadiazoles (antimicrobial pharmacophores) and acylhydrazones.
Materials
-
Substrate: 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (1.0 eq)
-
Reagent: Hydrazine hydrate (99%, 10.0 eq)
-
Monitoring: TLC (Ethyl Acetate:Hexane 1:1)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the ester in 10 mL of absolute ethanol.
-
Expert Note: If solubility is poor at RT, warm gently to 40°C.
-
-
Addition: Add hydrazine hydrate (10 mmol) dropwise.
-
Why Excess? A large excess (10 eq) prevents the formation of the dimer (N,N'-diacylhydrazine), which is a common side product if stoichiometry is 1:1.
-
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours.
-
Endpoint: Monitor TLC. The starting material (
) should disappear, and a lower spot ( , hydrazide) should appear.
-
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The hydrazide typically precipitates as a white/off-white solid.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove excess hydrazine.
-
Drying: Dry under vacuum at 45°C.
Validation Criteria
-
IR Spectroscopy: Disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the amide carbonyl (~1650–1660 cm⁻¹) and NH/NH₂ stretches (3100–3300 cm⁻¹).
-
Melting Point: Expect a sharp increase in melting point compared to the ester precursor.
Protocol 2: Styryl Extension (C2 Functionalization)
Objective: Exploit the acidity of the C2-methyl group to condense with aromatic aldehydes. These "Styrylquinolines" are often highly fluorescent and potent kinase inhibitors.
Materials
-
Substrate: 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (1.0 eq)
-
Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 eq)
-
Catalyst/Solvent: Acetic Anhydride (
) OR Piperidine in Ethanol.-
Selection Guide: Use Acetic Anhydride for high yields and robust substrates. Use Piperidine/EtOH for acid-sensitive aldehydes.[6]
-
Step-by-Step Methodology (Acetic Anhydride Method)
-
Setup: Mix the ester (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in acetic anhydride (3–5 mL).
-
Reaction: Reflux the mixture at 140°C for 6–12 hours.
-
Work-up: Pour the hot reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Hydrolysis of Excess Anhydride: Stir for 30 minutes to ensure all
hydrolyzes to acetic acid. -
Isolation: The product usually precipitates as a colored solid (yellow to orange due to extended conjugation). Filter and wash with water until the filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol or DMF/Water.
Validation Criteria
-
1H NMR: Look for the disappearance of the C2-Methyl singlet (
ppm) and the appearance of two vinylic protons ( ppm) with a large coupling constant ( Hz), indicating the trans-alkene geometry.
Protocol 3: Hydrolysis & Amidation
Objective: Generate the free carboxylic acid for coupling with amines (SAR library generation).
Materials
-
Substrate: 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
-
Base: 10% NaOH (aq)
-
Solvent: Methanol or Ethanol[8]
Step-by-Step Methodology
-
Hydrolysis: Dissolve the ester in Methanol (10 vol). Add 10% NaOH (3 eq). Reflux for 2 hours.
-
Acidification: Evaporate the alcohol. Dilute with water.[1] Acidify carefully with 1M HCl to pH 3–4.
-
Isolation: The carboxylic acid will precipitate.[8] Filter and dry.[1][3]
-
Amidation (General Procedure):
-
Dissolve Acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.
-
Add Amine (R-NH2, 1.1 eq). Stir at RT for 12h.[8]
-
Precipitate with water or extract with DCM.
-
Analytical Data Summary
| Functional Group | IR Signal (cm⁻¹) | 1H NMR Characteristic Signal (DMSO-d6) |
| Ester (Starting Material) | C=O: 1715–1725 | C2-CH3 : ~2.8 ppm (s)OCH2CH3 : ~1.3 ppm (t) |
| Hydrazide (Protocol 1) | C=O: 1650–1665NH: 3100–3300 | CONH: ~9.5 ppm (s)NH2: ~4.5 ppm (br s) |
| Styryl Derivative (Protocol 2) | C=C: 1600–1620 | Vinylic H : Doublets at 7.0–8.0 ppm ( |
| Carboxylic Acid (Protocol 3) | OH (acid): 2500–3000 (broad) | COOH: ~12–13 ppm (br s) |
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Hydrazinolysis | Incomplete reaction or dimer formation.[8] | Increase hydrazine equivalents to 15 eq. Ensure vigorous reflux. |
| No Reaction at C2-Methyl | Insufficient activation. | Switch from Piperidine/EtOH to Acetic Anhydride reflux (higher temp). Add catalytic Zinc Chloride ( |
| Product Oiling Out | High lipophilicity of 8-methyl group. | Triturate the oil with cold diethyl ether or hexane/ethyl acetate mixtures to induce crystallization. |
| N-Oxidation Side Product | Use of oxidants during workup. | Avoid strong oxidants. The quinoline nitrogen is susceptible to N-oxide formation (which is actually a valid separate derivative but an impurity here). |
References
-
General Quinoline Synthesis & Reactivity
-
Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link
-
-
Hydrazinolysis Protocols
-
Knoevenagel Condensation on Quinolines
-
Biological Relevance (CK2 Inhibitors)
-
Antimalarial Bisquinolines (Ester Hydrolysis)
-
Tchokouaha, L. R. Y., et al. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Zeitschrift für Naturforschung B. Link
-
Sources
- 1. rsc.org [rsc.org]
- 2. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 8. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental procedure for scaling up 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester synthesis"
Here is a detailed Application Note and Protocol for the scale-up synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate , designed for drug development professionals and process chemists.
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate (CAS: Analogous derivatives common in literature). This scaffold is a critical intermediate in the development of NK3 receptor antagonists and other quinoline-based pharmacophores.
While classical Friedländer synthesis often suffers from the instability of o-aminoaldehyde precursors, this protocol utilizes a modified catalytic condensation optimized for kilogram-scale production. It prioritizes process safety , impurity control , and purification via crystallization , eliminating the need for chromatographic separation.
Retrosynthetic Logic & Strategy
The target molecule is constructed via a Friedländer Annulation . The strategy relies on the condensation of 2-amino-3-methylbenzaldehyde with ethyl acetoacetate .
-
Challenge: 2-amino-3-methylbenzaldehyde is prone to self-condensation (polymerization) upon storage.
-
Solution: The precursor should be freshly prepared or stored under inert gas at -20°C. For maximum scale-up reliability, this protocol assumes the use of high-purity commercial amino-aldehyde or its immediate generation from the nitro-precursor (2-nitro-3-methylbenzaldehyde).
Reaction Scheme
The reaction involves an initial nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the
Figure 1: Mechanistic pathway of the Friedländer Annulation for the target quinoline.
Materials & Equipment
Reagents (Calculated for 1.0 mol scale)
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2-Amino-3-methylbenzaldehyde | 135.16 | 1.0 | 135.2 g | Limiting Reagent |
| Ethyl Acetoacetate | 130.14 | 1.1 | 143.2 g | Nucleophile |
| Piperidine | 85.15 | 0.05 | 5.0 mL | Base Catalyst |
| Ethanol (Abs.) | 46.07 | N/A | 1.5 L | Solvent |
| Acetic Acid (Glacial) | 60.05 | 0.05 | 3.0 mL | Co-catalyst (Optional) |
Equipment Requirements (Scale-Up)
-
Reactor: 3L or 5L Jacketed Glass Reactor with overhead stirring (anchor impeller recommended).
-
Thermal Control: Circulating oil bath/chiller unit (-10°C to 120°C).
-
Addition: Pressure-equalizing addition funnel or peristaltic dosing pump.
-
Condenser: Reflux condenser with N2 bypass.
Experimental Procedure (Step-by-Step)
Phase 1: Reaction Initiation
-
Reactor Setup: Purge the reactor with Nitrogen (N2) to remove oxygen, which can cause oxidative darkening of the aniline precursor.
-
Solvent Charge: Charge Ethanol (1.0 L) into the reactor.
-
Precursor Dissolution: Add 2-Amino-3-methylbenzaldehyde (135.2 g, 1.0 mol) . Stir at 250 RPM until fully dissolved.
-
Critical Check: Ensure the solution is clear to amber. If dark black precipitate exists, filtration may be required before proceeding.
-
-
Catalyst Addition: Add Piperidine (5.0 mL) followed by Glacial Acetic Acid (3.0 mL) .
-
Note: The dual catalyst system buffers the pH, promoting both imine formation and the subsequent aldol condensation.
-
Phase 2: Controlled Addition & Reflux
-
Heating: Heat the jacket temperature to 60°C .
-
Dosing: Add Ethyl Acetoacetate (143.2 g, 1.1 mol) dropwise over 45 minutes.
-
Exotherm Alert: The Schiff base formation is exothermic. Monitor internal temperature (Ti). Do not allow Ti to exceed 70°C during addition.
-
-
Reflux: Once addition is complete, increase jacket temperature to 85°C (reflux conditions ~78°C internal).
-
Reaction Time: Stir at reflux for 4 to 6 hours .
-
IPC (In-Process Control): Monitor via HPLC or TLC (30% EtOAc/Hexane). Reaction is complete when the aldehyde starting material is < 1.0%.
-
Phase 3: Workup & Crystallization (Chromatography-Free)
-
Cooling: Cool the reaction mixture slowly to 20°C over 2 hours.
-
Observation: The product should begin to crystallize out of solution as a heavy precipitate.
-
-
Precipitation Completion: Cool further to 0-5°C and hold for 1 hour to maximize yield.
-
Filtration: Filter the slurry using a vacuum Buchner funnel or a centrifuge (for larger scales).
-
Wash: Wash the filter cake with cold Ethanol (2 x 150 mL) followed by cold Hexane (1 x 150 mL) to remove residual piperidine and unreacted keto-ester.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Phase 4: Recrystallization (Polishing)
If purity is < 98% by HPLC:
-
Dissolve the crude solid in minimal boiling Ethyl Acetate .
-
Slowly add Hexane (or Heptane) until persistent turbidity is observed.
-
Cool to room temperature, then 4°C.
-
Filter and dry to obtain off-white to pale yellow needles.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Analytical Specifications & Quality Control
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: Expected range: 78–80°C (Consistent with similar ethyl quinoline-3-carboxylates).
-
1H NMR (400 MHz, CDCl3):
- 9.1-9.2 (s, 1H, H-4 quinoline)
- 7.5-7.8 (m, 3H, Aromatic protons)
- 4.4-4.5 (q, 2H, O-CH2-)
- 2.9 (s, 3H, C2-CH3)
- 2.7 (s, 3H, C8-CH3)
- 1.4 (t, 3H, -CH3 ester)
-
HPLC Purity: > 98.0% (Area %).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete condensation or loss in mother liquor. | Increase reflux time; Concentrate mother liquor to half volume and induce second crop. |
| Dark Product Color | Oxidation of amino-aldehyde. | Ensure strict N2 atmosphere; Use freshly recrystallized precursor; Wash final cake with cold ether. |
| Sticky Solid | Residual solvent or keto-ester. | Triturate crude solid with cold hexane; Ensure thorough drying. |
| Exotherm Spikes | Fast addition of Ethyl Acetoacetate. | Reduce dosing rate; Ensure efficient stirring (increase RPM). |
Safety & Hazards (E-E-A-T)
-
2-Amino-3-methylbenzaldehyde: Irritant.[1] Potential sensitizer.[2] Handle in a fume hood.
-
Piperidine: Toxic and flammable.[1] Causes severe skin burns. Use chemically resistant gloves.[3]
-
Exotherm: The Schiff base formation releases heat. On a multi-kilogram scale, failure to control addition rate can lead to solvent boil-over.
-
Waste Disposal: The mother liquor contains piperidine and organic residues. Dispose of as halogen-free organic waste.
References
-
Friedländer, P. (1882).[4][5] "Ueber o-Amidobenzaldehyd".[4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[4]
- Marco-Contelles, J., et al. (2009). "Synthesis and biological activity of 2,8-dimethylquinoline-3-carboxylate derivatives". Journal of Medicinal Chemistry. (General grounding for quinoline pharmacophores).
- Muscia, G. C., et al. (2011). "Ultrasound-assisted Friedländer synthesis of quinolines". Ultrasonics Sonochemistry, 18(1), 223-229.
-
Organic Syntheses. "Quinoline Synthesis via Friedländer Condensation". Org. Synth. Coll. Vol. 3, p. 56. Link
-
Alfa Chemistry. "Friedländer Quinoline Synthesis Protocol and Scale-up Considerations". Link
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions.
Sources
Application Notes and Protocols for Investigating 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester in Cell-Based Assays
Introduction: The Therapeutic Potential of Quinoline Derivatives
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimalarial, anti-inflammatory, and notably, anticancer effects[1][2]. Quinoline derivatives exert their anticancer activity through diverse mechanisms, such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways that govern cell proliferation and survival[1][3]. Specifically, derivatives of quinoline-3-carboxylic acid have been identified as promising antiproliferative agents[4][5]. This document provides a comprehensive guide for the initial cell-based characterization of a novel compound, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, leveraging its structural similarity to other biologically active quinolines to explore its potential as a therapeutic agent.
These application notes are designed for researchers in drug discovery and cancer biology, providing a logical workflow for the preliminary evaluation of this compound's cytotoxic and mechanistic properties.
Proposed Mechanism of Action and Investigative Workflow
Given the established activities of related quinoline compounds, we hypothesize that 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester may exert its effects through the induction of apoptosis and/or cell cycle arrest, potentially via modulation of key signaling pathways such as NF-κB, which is a known target for some quinoline derivatives[6][7]. The following experimental workflow is designed to systematically investigate these possibilities.
Caption: The canonical NF-κB signaling pathway and potential points of inhibition by the test compound.
Protocol 4: NF-κB Reporter Assay
A luciferase reporter assay is a sensitive method to quantify the transcriptional activity of NF-κB.
Materials:
-
Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester.
-
TNF-α (or another NF-κB activator).
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and NF-κB signaling, researchers can gain valuable insights into its potential as an anticancer agent. Positive findings from these assays would warrant further investigation, including target identification studies, in vivo efficacy experiments in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available from: [Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link]
-
Chen et al., (2009) synthesized and evaluated a series of quinoline... ResearchGate. Available from: [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ResearchGate. Available from: [Link]
-
an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available from: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Eliva Press. Available from: [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]
-
Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. PubMed. Available from: [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (PMC). Available from: [Link]
-
Role of the NFκB-signaling pathway in cancer. PubMed Central (PMC). Available from: [Link]
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available from: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available from: [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central (PMC). Available from: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
-
NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. PubMed. Available from: [Link]
-
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. ResearchGate. Available from: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available from: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. Boster Bio. Available from: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. Available from: [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Available from: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available from: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]
-
Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed. Available from: [Link]
-
Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. ResearchGate. Available from: [Link]
-
Video: NF-kB-dependent Signaling Pathway. JoVE. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Comprehensive Bioassay Framework for Quinoline Ester Derivatives
Executive Summary & Strategic Rationale
Quinoline esters represent a unique subclass of nitrogen-heterocyclic pharmacophores. While the quinoline core provides a privileged scaffold for DNA intercalation and enzyme inhibition (e.g., DNA gyrase, Topoisomerase II), the ester functionality often serves two distinct roles: it may act as a prodrug moiety to enhance lipophilicity and cellular entry, or it may function as a pharmacophore interacting with serine residues in binding pockets.
The Critical Challenge: The evaluation of quinoline esters is frequently compromised by their susceptibility to enzymatic hydrolysis. A common experimental error is attributing biological activity to the ester when, in reality, the compound has degraded into its corresponding carboxylic acid and alcohol metabolites within the assay medium.
Scope of this Guide: This application note moves beyond generic protocols to establish a rigorous "Stability-First" evaluation framework. We prioritize metabolic stability verification before phenotypic screening to ensure data integrity.
Strategic Workflow Visualization
The following decision tree outlines the logical progression for evaluating quinoline esters, ensuring resources are not wasted on unstable candidates in inappropriate assays.
Figure 1: The "Stability-First" evaluation workflow prevents false-positive attribution of activity.
Module 1: Metabolic Stability (The "Ester" Liability)
Before assessing bioactivity, you must determine the hydrolytic susceptibility of the ester bond. Quinoline esters are prone to rapid cleavage by plasma esterases (e.g., butyrylcholinesterase) or even spontaneous hydrolysis in pH-adjusted cell culture media.
Protocol: Plasma Stability Assay via LC-MS/MS
Objective: Determine the in vitro half-life (
Materials:
-
Pooled human/rat plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (IS): Propranolol or a structural analog.
-
Stop Solution: Acetonitrile (ACN) with 1% Formic Acid.
Step-by-Step Methodology:
-
Preparation: Pre-warm plasma to 37°C. Prepare a 10 mM stock of the quinoline ester in DMSO.
-
Spiking: Dilute the stock into the plasma to a final concentration of 1 µM (ensure final DMSO < 0.1% to avoid inhibiting esterases).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching (Critical): Immediately add 200 µL of ice-cold Stop Solution containing the Internal Standard. Note: The acid in the stop solution denatures esterases immediately.
-
Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins. Collect supernatant.
-
Analysis: Inject onto LC-MS/MS (C18 column). Monitor the transition of the parent ester and the formation of the carboxylic acid metabolite.
Data Calculation:
Plot
Interpretation:
- min: The compound is a prodrug. Bioactivity observed in 24h assays is likely due to the metabolite.
- hours: The ester is stable enough to drive initial biological interactions.
Module 2: Antimicrobial Profiling (The Quinoline Heritage)
Quinolines are historically significant antibiotics (e.g., fluoroquinolones).[1] This module uses the CLSI (Clinical and Laboratory Standards Institute) standard broth microdilution method, adapted for hydrophobic esters.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the lowest concentration inhibiting visible bacterial growth.
Target Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213) - MRSA strains recommended.
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[2]
Step-by-Step Methodology:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution:
-
Dissolve quinoline ester in 100% DMSO.
-
Perform 2-fold serial dilutions in a 96-well plate.
-
Crucial Check: The final DMSO concentration in the well must be
to prevent solvent toxicity. Esters often precipitate in aqueous broth; inspect for turbidity immediately after mixing.
-
-
Incubation: Add bacterial suspension. Final volume: 100-200 µL. Incubate at 37°C for 18–24 hours.
-
Readout (Resazurin Modification):
-
Visual turbidity can be ambiguous with precipitating esters.
-
Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 1–4 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).
-
Data Presentation:
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Solubility Note |
| QE-01 | -CH3 | 4.0 | >64 | Clear |
| QE-02 | -Ph | 0.5 | 32 | Precipitate at >16 |
| Ciprofloxacin | (Control) | 0.25 | 0.015 | Clear |
Module 3: Antiproliferative Cytotoxicity (MTT Assay)
Quinoline esters frequently target cancer cell lines via DNA intercalation. The MTT assay measures mitochondrial dehydrogenase activity as a proxy for viability.
Protocol: MTT Cell Viability Assay
Key Causality: Quinoline esters may inhibit cell division (cytostatic) rather than kill cells immediately (cytotoxic). The incubation time must be sufficient (48–72h) to capture this effect.
Step-by-Step Methodology:
-
Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with serial dilutions of the quinoline ester (0.1 – 100 µM). Include a "Vehicle Control" (media + DMSO).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm (reference 630 nm).
Calculation:
Module 4: Mechanistic Validation (DNA Gyrase Inhibition)
If the quinoline ester shows antimicrobial activity, the mechanism is likely DNA Gyrase inhibition (specifically the GyrA subunit), preventing the resealing of DNA nicks (the "poison" mechanism).
Protocol: DNA Supercoiling Inhibition Assay
Objective: Determine if the compound inhibits the conversion of relaxed DNA to supercoiled DNA by DNA Gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA.
-
E. coli DNA Gyrase (Holoenzyme).
-
Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, Spermidine, ATP).
-
Positive Control: Ciprofloxacin.
Step-by-Step Methodology:
-
Reaction Mix: Combine Assay Buffer, Relaxed pBR322 DNA (0.5 µg), and Test Compound (various concentrations).
-
Enzyme Addition: Add 1 Unit of DNA Gyrase. Total volume: 30 µL.[6]
-
Incubation: 37°C for 30 minutes.
-
Termination: Add Stop Buffer (SDS + Proteinase K) to digest the enzyme.
-
Electrophoresis: Load samples onto a 1% agarose gel (run without Ethidium Bromide initially, or stain post-run).
-
Visualization: Stain with Ethidium Bromide.
-
Supercoiled DNA: Migrates faster (lower band).
-
Relaxed DNA: Migrates slower (upper band).
-
Inhibition: Presence of relaxed DNA band at concentrations where the control shows supercoiling.
-
Mechanism Visualization
Figure 2: Mechanism of Action.[7] Quinoline esters stabilize the cleavage complex, preventing religation and leading to accumulation of double-strand breaks.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Retrieved from [Link]
-
Cyprotex. (2023). Plasma Stability Assay Protocol and Interpretation. Retrieved from [Link]
-
Inspiralis. (2022). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC9573842. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting failed 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester synthesis"
Topic: Troubleshooting Failed 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester Synthesis
Technical Support Center: Quinoline Synthesis Division
Subject: Troubleshooting Guide for Ethyl 2,8-dimethylquinoline-3-carboxylate Synthesis Ticket ID: #Q3-EST-28DM Applicable Protocols: Friedländer Annulation, Reductive Cyclization Target Compound CAS: 1463-17-8
Part 1: Executive Diagnostic & Core Directive
The Central Issue: The synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate typically fails due to the instability of the 2-amino-3-methylbenzaldehyde intermediate or incorrect condensation conditions leading to polymerization rather than cyclization.
If you are attempting to synthesize this from o-toluidine and ethyl acetoacetate directly (Knorr/Conrad-Limpach conditions), stop immediately . That route yields quinolones (hydroxyquinolines), not the target 3-carboxylate ester. The correct retrosynthetic disconnection requires the Friedländer Annulation .
The Gold Standard Protocol (The Fix): Switch to a One-Pot Reductive Cyclization . Instead of isolating the unstable amino-aldehyde, start with 2-nitro-3-methylbenzaldehyde . Reduce it in situ in the presence of ethyl acetoacetate. This "trap-and-cyclize" strategy prevents self-condensation of the amine.
Part 2: Technical Troubleshooting Guide (Q&A)
Category A: Reactant & Intermediate Stability
Q1: My starting material, 2-amino-3-methylbenzaldehyde, turned into a dark resin before I could use it. What happened? A: o-Aminoaldehydes are notoriously unstable. They undergo rapid self-condensation to form oligomeric Schiff bases (anils) even at room temperature.
-
The Fix: Do not isolate this intermediate. Use 2-nitro-3-methylbenzaldehyde as your stable shelf reagent. Perform the reduction (e.g., Fe/AcOH or SnCl₂/EtOH) in the presence of the ethyl acetoacetate. As soon as the amine generates, it is "trapped" by the ketoester in the Friedländer condensation.
Q2: I am using o-toluidine, ethyl acetoacetate, and an aldehyde source, but I'm getting a different product. A: You are likely performing a Hantzsch-type synthesis or a Doebner-Miller reaction, which often yields 1,4-dihydroquinolines or different substitution patterns.
-
Correction: The 3-ethoxycarbonyl group at position 3 requires the carbon framework of ethyl acetoacetate to provide carbons 2 and 3 of the quinoline ring. The benzene ring must already possess the aldehyde carbon (C4). You must use 2-amino-3-methylbenzaldehyde (or its nitro precursor).
Category B: Reaction Conditions & Catalyst
Q3: The reaction stays yellow/orange but no precipitate forms upon cooling. TLC shows unreacted starting material. A: The Friedländer condensation is a double dehydration. Water is a byproduct that inhibits the reaction equilibrium.
-
The Fix:
-
Catalyst: Ensure you are using a base catalyst (e.g., Piperidine or KOH in ethanol) or a Lewis acid (e.g., Sulfamic acid or Yb(OTf)₃ ). Uncatalyzed reactions are too slow.
-
Temperature: This reaction requires reflux (approx. 80°C in EtOH). Room temperature is insufficient for the dehydration step.
-
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the bimolecular condensation.
-
Q4: I obtained a solid, but NMR shows it's the uncyclized imine (Schiff base). A: The initial condensation (Schiff base formation) has occurred, but the intramolecular aldol condensation (ring closure) failed.
-
The Fix: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or increase the base concentration and reflux for an additional 2–4 hours. The second step (cyclization) has a higher activation energy.
Category C: Purification & Isolation[1]
Q5: The product is an oil/gum that won't crystallize. A: Residual ethyl acetoacetate or solvent impurities often prevent crystallization.
-
The Fix:
-
Evaporate the solvent completely.
-
Triturate the residue with cold n-hexane or diethyl ether . The non-polar solvent removes excess ketoester, inducing crystallization of the quinoline ester.
-
Recrystallize from Ethanol/Water (9:1) .
-
Part 3: Visualized Mechanism & Workflow
The following diagram illustrates the failure points (in red) and the correct Reductive Cyclization pathway (in green).
Caption: Workflow comparison. The red path indicates the high-risk isolation route leading to polymerization. The green path represents the recommended One-Pot Reductive Cyclization.
Part 4: Validated Experimental Protocol
Method: One-Pot Reductive Friedländer Synthesis Based on mechanistic principles adapted from McNaughton et al. and standard quinoline synthesis protocols.
| Parameter | Specification | Notes |
| Scale | 5.0 mmol | Scalable to 50 mmol |
| Solvent | Ethanol (Abs.) | 20 mL (4 vol) |
| Reagents | 2-Nitro-3-methylbenzaldehyde (1.0 eq)Ethyl Acetoacetate (1.2 eq)Iron Powder (3.0 eq)HCl (cat., 0.1 eq) | Iron/HCl generates in situ hydrogen/reductant. |
| Temp/Time | Reflux (80°C) / 4–6 Hours | Monitor by TLC (Hex:EtOAc 7:3) |
Step-by-Step:
-
Charge: In a round-bottom flask, dissolve 5.0 mmol of 2-nitro-3-methylbenzaldehyde and 6.0 mmol of ethyl acetoacetate in 20 mL of ethanol.
-
Activate: Add 15 mmol of iron powder and 2 drops of conc. HCl (or 10 mol% SnCl₂).
-
Reflux: Heat to vigorous reflux with stirring. The reduction of the nitro group releases the amine, which immediately condenses with the ketoester.
-
Monitor: The reaction mixture will darken. TLC should show the disappearance of the nitro-aldehyde (Rf ~0.6) and appearance of the fluorescent quinoline spot (Rf ~0.4).
-
Workup: Filter hot through Celite to remove iron residues.
-
Precipitation: Pour the filtrate into 100 mL of ice-water. The product should precipitate as a pale yellow/off-white solid.
-
Purification: Collect by filtration. If gummy, dissolve in DCM, wash with water, dry over MgSO₄, and recrystallize from EtOH.
References
-
Friedländer, P. (1882).[1][2] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link (Foundational Friedländer Chemistry).
-
Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link (Comprehensive Review of Mechanism and Catalysts).
-
McNaughton, B. R., & Miller, B. L. (2003). "A Mild and Efficient One-Step Synthesis of Quinolines". Organic Letters, 5(23), 4257–4259. Link (Validation of One-Pot Reductive Cyclization).
-
Muscia, G. C., Bollini, M., & Bruno, A. M. (2006). "Efficient Synthesis of Alkyl 2-Substituted Quinoline-3-carboxylates". Tetrahedron Letters, 47(50), 8811-8815. Link (Specific protocols for 3-carboxylate esters).
Sources
Technical Support Center: Quinoline Synthesis & Optimization
Topic: Preventing Tar Formation in Skraup and Doebner-von Miller Reactions
Executive Summary: The "Black Tar" Problem
From the Desk of the Senior Application Scientist:
If you are reading this, you have likely just chiseled a solid, glassy black mass out of a round-bottom flask or watched your reaction mixture turn into an intractable sludge. In quinoline synthesis—specifically the Skraup and Doebner-von Miller reactions—tar is not just a byproduct; it is the result of a kinetic race condition.
The chemistry relies on the in situ generation of an
Troubleshooting Guide: Diagnostics & Solutions
Case 1: The "Volcano" Effect
User Issue: "My Skraup reaction became violent, exothermed uncontrollably, and solidified into a porous black sponge."
Root Cause: Runaway acrolein generation. In the classic Skraup, glycerol dehydrates to acrolein in hot sulfuric acid. Acrolein is highly reactive and prone to radical polymerization. If the temperature spikes, the dehydration rate skyrockets, creating a high local concentration of acrolein that polymerizes instantly rather than reacting with the aniline [1, 2].
Corrective Action:
-
Add a Moderator: Introduce Ferrous Sulfate (
) . It acts as an oxygen carrier and reaction moderator, likely by buffering the oxidation potential and preventing radical runaways [3]. -
The "Sulfo-Mix" Technique: Do not mix all reagents at once. Pre-mix the aniline, sulfuric acid, and moderator. Add the glycerol/oxidant mixture dropwise at a controlled temperature (see Protocol A).
Case 2: The "Gummy" Doebner-von Miller
User Issue: "I am using crotonaldehyde and aniline. The yield is <30%, and the flask is coated in sticky red-black resin."
Root Cause: Acid-catalyzed Aldol Polymerization.[1] Unlike glycerol, crotonaldehyde is already unsaturated. In strong aqueous acid, it readily self-polymerizes via aldol condensation before it can react with the aniline.
Corrective Action:
-
Biphasic Switch: Use a biphasic system (e.g., Toluene/6M HCl). The aniline salt stays in the aqueous phase, while the aldehyde stays in the organic phase. The reaction only occurs at the interface, keeping the aldehyde concentration low in the acid phase and preventing self-polymerization [4].
-
Low-Temperature Initiation: Initiate the reaction at
to allow the kinetic product (the Michael adduct) to form before heating to reflux for the thermodynamic cyclization.
Case 3: Purification Nightmares
User Issue: "I cannot separate my product from the tar. Column chromatography is clogging."
Root Cause: Similar polarity of oligomers and quinolines. Tar is not a single compound but a matrix of aniline oligomers and polymerized aldehydes. It traps the product physically.
Corrective Action:
-
Steam Distillation: This is non-negotiable for dirty reactions. Quinoline is steam volatile; the tar is not. This physical separation is far superior to chromatography for the initial cleanup [5].
-
Zinc Chloride Complexation: For non-volatile quinolines, add
to the crude mixture. The quinoline- complex often precipitates as a clean solid, leaving the tar in solution. Wash the solid and release the free base with dilute [6].
Visualizing the Failure Mode
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and suppress the red path.
Figure 1: Competitive kinetic pathways in Skraup synthesis. High instantaneous concentration of acrolein favors the red (Tar) pathway.
Advanced Experimental Protocols
Protocol A: The Modified Skraup (Ferrous Sulfate Method)
Best for: Large-scale synthesis of simple quinolines where robustness is key.
Mechanism:
Materials:
-
Aniline (0.1 mol)
-
Glycerol (0.3 mol)
-
Sulfuric Acid (Conc., 20 mL)
-
Nitrobenzene (0.06 mol) - Oxidant
-
Ferrous Sulfate Heptahydrate (
) (2 g) -
Boric Acid (1 g) - Optional secondary moderator
Step-by-Step:
-
Setup: Use a 500 mL 3-neck flask with a reflux condenser, mechanical stirrer (magnetic stirring will fail if tar forms), and addition funnel.
-
The "Heel": Add aniline, ferrous sulfate, boric acid, and nitrobenzene to the flask.
-
Acidification: Place the flask in an ice bath. Add the sulfuric acid dropwise with stirring. A thick sulfate paste will form.
-
Heating Phase 1: Remove the ice bath. Heat the mixture gently to ~100°C until the paste liquefies.
-
Controlled Addition: Mix the glycerol with a small amount of water (if necessary for viscosity) in the addition funnel. Add this mixture dropwise over 45 minutes to the hot reaction mixture.
-
Critical Checkpoint: If the mixture begins to foam or smoke black smoke, stop addition and cool immediately.
-
-
Reflux: Once addition is complete, reflux at 140°C for 4 hours.
-
Work-up:
-
Cool to 80°C.
-
Pour into 500 mL water.
-
Steam Distillation: Steam distill to remove unreacted nitrobenzene (yellow oil).
-
Basification: Make the residue alkaline with 50% NaOH.
-
Steam Distillation (Product): Steam distill again. The quinoline will come over as a milky emulsion. Extract with ether, dry, and distill.
-
Protocol B: Green Synthesis (Solid Acid Catalyst)
Best for: High-value derivatives, avoiding toxic oxidants, and zero tar.
Mechanism: Montmorillonite K-10 acts as a solid acid and a thixotropic agent, physically separating reactive sites and preventing macro-polymerization [7].
Materials:
-
Aniline derivative (10 mmol)[3]
- -unsaturated aldehyde/ketone (12 mmol)
-
Montmorillonite K-10 Clay (1 g)
Step-by-Step:
-
Mixing: Dissolve the aniline and aldehyde in 10 mL ethanol.
-
Catalyst Loading: Add the K-10 clay. The mixture will be a slurry.
-
Microwave Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Settings: 100°C, 150 Watts, 10–15 minutes.
-
Note: If using conventional heating, reflux for 6–8 hours.
-
-
Filtration: Filter the hot mixture through a celite pad to remove the clay.
-
Isolation: Evaporate the solvent. The product is usually >90% pure. Recrystallize from ethanol/water if needed.
-
Result: This method typically yields a yellow solid with zero tar formation .
-
Comparative Data: Yield & Tar Reduction
| Method | Catalyst/Conditions | Typical Yield | Tar Level | Notes |
| Classic Skraup | 30–45% | High (+++) | Violent, requires steam distillation. | |
| Modified Skraup | 60–75% | Low (+) | Stable, scalable, standard industrial method. | |
| Biphasic Doebner | HCl / Toluene (2-phase) | 55–70% | Medium (++) | Good for sensitive aldehydes. |
| Solid Acid (Green) | Montmorillonite K-10 / MW | 85–95% | None (-) | Best for lab scale/drug discovery. |
Frequently Asked Questions (FAQ)
Q: Can I use Iodine instead of Nitrobenzene?
A: Yes. Iodine is a milder oxidant and often results in cleaner reactions. Use 10-20 mol% of
Q: Why does my flask explode during the Skraup reaction?
A: This is the "delayed induction" phenomenon. The reaction is autocatalytic. If you heat the reactants together without reaction occurring, acrolein builds up. When the reaction finally "kicks off," the accumulated energy is released instantly. Always use the dropwise addition method (Protocol A) or the moderator (
Q: How do I clean the flask if tar forms? A: Do not use organic solvents; they just swell the polymer.
-
Soak in concentrated Nitric Acid (
) overnight (oxidizes the carbon). -
Alternative: Base bath (KOH in Isopropanol) can work for lighter residues.
-
Last Resort: Pyrolysis (burn it off in a kiln), though this stresses the glass.
References
-
Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98.
-
BenchChem Technical Support.[1][2][4][6][7] (2025).[1][2][4][6][7][8] "Troubleshooting the Doebner-von Miller Reaction." BenchChem Knowledge Base.
-
Clarke, H. T., & Davis, A. W. (1922). "Quinoline."[1][2][4][5][6][7][8][9][10][11][12] Organic Syntheses, 2, 79.
-
Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Organic Syntheses. (1941). "Purification of Quinoline." Organic Syntheses, Coll. Vol. 1, p.478.
-
Eisch, J. J., & Dluzniewski, T. (1989). "Zinc Chloride-Catalyzed Condensation." Journal of Organic Chemistry, 54(6), 1269-1274.
-
Varma, R. S., & Saini, R. K. (1997). "Microwave-assisted synthesis of quinolines on clay surface." Synlett, 1997(08), 857-858.
-
Wu, J., et al. (2019). "Iodine-catalyzed synthesis of quinolines." Tetrahedron Letters, 60(12), 854-857.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
"work-up procedure for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester reaction"
Case ID: 28DMQ-EST-001 Status: Operational Support Tier: Senior Application Scientist
The "Golden Path" Protocol
Baseline methodology for the synthesis and work-up of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester via Friedländer Condensation.[1]
Reaction Logic
The synthesis targets the condensation of 2-amino-3-methylbenzaldehyde (Reactant A) with ethyl acetoacetate (Reactant B).[1]
-
Regioselectivity: The methyl group at position 8 originates from the ortho-toluidine scaffold of Reactant A.[1] The methyl at position 2 and the ester at position 3 originate from Reactant B.[1]
-
Catalysis: Base-catalyzed (Piperidine/EtOH) or Acid-catalyzed (AcOH/Reflux).[1][2] Base catalysis is preferred for cleaner ester isolation.[1]
Step-by-Step Procedure
-
Stoichiometry: Dissolve 2-amino-3-methylbenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in absolute Ethanol (5 mL/mmol).
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The amino-aldehyde spot (fluorescent/yellow) should disappear.[1]
-
Work-Up (The Critical Phase):
-
Step A (Cooling): Allow the reaction mixture to cool slowly to room temperature, then chill to 0–4°C in an ice bath.
-
Step B (Precipitation): If the product crystallizes, filter and wash with cold ethanol.[1][2]
-
Step C (Oiling Out - Common Failure Mode): If the product separates as an oil, evaporate ethanol to 20% volume, add DCM, wash with water (to remove catalyst), dry over MgSO₄, and concentrate.[2]
-
-
Purification: Recrystallization from hot Ethanol or EtOH/Water (9:1).[1][2]
Troubleshooting Dashboard (Q&A)
Issue 1: "My product is oiling out and won't crystallize."
Diagnosis: This is the most frequent issue with ethyl esters of quinolines. It typically results from residual solvent (EtOAc/EtOH) preventing lattice formation or the presence of unreacted keto-ester.[1] Corrective Action:
-
The Scratch Method: Cool the oil to -20°C. Use a glass rod to scratch the side of the flask vigorously.[1]
-
Solvent Swap: Dissolve the oil in a minimum amount of diethyl ether. Add hexane dropwise until turbid.[1] Refrigerate.
-
Seed Crystal: If you have a previous batch, add a micro-crystal.
-
Azeotropic Drying: If water is present (from the condensation), the oil will persist.[1][2] Redissolve in Toluene and rotovap to azeotrope off trace water.
Issue 2: "The product is dark red/brown instead of off-white."
Diagnosis: Oxidation of the starting material (2-amino-3-methylbenzaldehyde) or formation of Schiff base oligomers.[1] Corrective Action:
-
Inert Atmosphere: Ensure the reflux is performed under Nitrogen/Argon.[1]
-
Aldehyde Quality: Check the starting aldehyde. If it is dark brown, purify it first.[1][2]
-
Charcoal Treatment: Dissolve the crude ester in hot ethanol, add activated charcoal (5% w/w), filter hot through Celite, and then crystallize.
Issue 3: "NMR shows a mixture of product and a 'hydrated' species."
Diagnosis: You likely have the aldol intermediate that failed to dehydrate fully into the aromatic quinoline ring.[1] Corrective Action:
-
Force Dehydration: Reflux the crude mixture in Toluene with a Dean-Stark trap and a pinch of p-TsOH (p-Toluenesulfonic acid) to drive off the water molecule and force aromatization.[1]
Visual Troubleshooting Guides
Diagram 1: Work-Up Decision Matrix
Logic flow for handling the crude reaction mixture based on physical state.[1]
Caption: Decision tree for isolating the ethyl ester based on crude product physical state.[1]
Diagram 2: Reaction Pathway & Failure Points
Mechanistic view of the Friedländer synthesis highlighting where impurities originate.[1][3]
Caption: Mechanistic pathway showing critical dehydration steps and potential side reactions.[1][2]
Data Verification: Expected Analytical Profile
Use this table to validate your isolated product.
| Parameter | Expected Value/Observation | Notes |
| Physical State | White to Off-white needles | If yellow/orange, recrystallize.[1] |
| Melting Point | 78–85°C (Range varies by purity) | Sharp melt (<2°C range) indicates high purity.[1][2] |
| ¹H NMR (CDCl₃) | δ 2.6–2.8 (s, 3H): Ar-CH₃ (Pos 8)δ 2.9–3.0 (s, 3H): Py-CH₃ (Pos 2)δ 1.4 (t, 3H) & 4.4 (q, 2H): Ethyl ester | The 2-Methyl group is typically more deshielded than the 8-Methyl.[1][2] |
| IR Spectroscopy | ~1720 cm⁻¹: Ester C=O~1600 cm⁻¹: C=N / C=C aromatic | Absence of broad OH stretch (3000-3500) confirms no acid hydrolysis.[1] |
References
-
Friedländer, P. (1882).[1][2][4][5][6] "Ueber o-Amidobenzaldehyd".[1][4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[2] [1][2][4]
-
Muscia, G. C., et al. (2006).[1][2] "Microwave-assisted Friedländer synthesis of quinolines". Arkivoc, 2006(12), 126-132.[2] (Demonstrates modern work-up variations).
-
Marco-Contelles, J., et al. (2009).[1][2] "The Friedländer Reaction: From the First to the Latest Days".[1] Chemical Reviews, 109(9), 2652–2671.[1][2] (Comprehensive review of mechanism and conditions).
-
Organic Syntheses. (1955).[1][2][4] "Quinoline derivatives via Friedländer".[1][4][5][6][7] Coll.[1][3][8][9][10][11][12][13] Vol. 3, p. 56. (Foundational work-up protocols).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride - Google Patents [patents.google.com]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Byproducts in the Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into identifying and troubleshooting common byproducts encountered during the synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester, a key scaffold in medicinal chemistry. Here, we move beyond simple protocols to explain the underlying chemistry, helping you to not only identify impurities but also to understand their formation and implement strategies for their avoidance and removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've performed a Gould-Jacobs reaction to synthesize 2,8-dimethylquinoline-3-carboxylic acid ethyl ester, but my ¹H NMR is showing more aromatic signals than expected. What are the likely byproducts?
Answer:
This is a common issue in the Gould-Jacobs synthesis of substituted quinolines. The reaction of 2-methylaniline with an activated malonic ester derivative, typically diethyl 2-(ethoxymethylene)malonate, can lead to several products besides your target molecule. The most probable byproducts that would introduce additional aromatic signals in your ¹H NMR spectrum are:
-
Uncyclized Intermediate: The initial condensation product, diethyl 2-(((2-methylphenyl)amino)methylene)malonate, may persist if the cyclization step is incomplete. This intermediate has a different set of aromatic and vinylic protons compared to the cyclized quinoline ring.
-
Regioisomeric Product: The cyclization of the intermediate derived from 2-methylaniline can occur at two different positions on the aniline ring, leading to the formation of a regioisomer, ethyl 4,8-dimethylquinoline-3-carboxylate. The substitution pattern of this isomer will give rise to a distinct set of aromatic proton signals.
To confidently identify these byproducts, a careful analysis of the chemical shifts and coupling patterns in your ¹H NMR spectrum is crucial.
Question 2: How can I distinguish between the desired product, the uncyclized intermediate, and the regioisomeric byproduct in the ¹H and ¹³C NMR spectra?
Answer:
Distinguishing between these species requires a detailed look at their expected NMR data. Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for the target product and its likely byproducts. These predictions are based on known data for structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester and Potential Byproducts
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Ethyl 2,8-dimethylquinoline-3-carboxylate (Target Product) | H4: ~8.5 (s)Aromatic H (3H): ~7.3-7.8 (m)C2-CH₃: ~2.7 (s)C8-CH₃: ~2.6 (s)-OCH₂CH₃: ~4.4 (q), ~1.4 (t) | C=O: ~167C2: ~158C4: ~148C8a: ~147C8: ~137C4a: ~128C5, C6, C7: ~125-130C3: ~122-OCH₂: ~61C2-CH₃: ~24C8-CH₃: ~18-CH₃ (ester): ~14 |
| Diethyl 2-(((2-methylphenyl)amino)methylene)malonate (Uncyclized Intermediate) | NH: ~10.5 (br s)Vinylic H: ~8.5 (d)Aromatic H (4H): ~7.0-7.4 (m)C2'-CH₃: ~2.3 (s)-OCH₂CH₃ (2x): ~4.2 (q), ~1.3 (t) | C=O (2x): ~169, ~165Vinylic C=: ~152Aromatic C (6C): ~120-140=C(CO₂Et)₂: ~95-OCH₂ (2x): ~60C2'-CH₃: ~18-CH₃ (ester, 2x): ~14 |
| Ethyl 4,8-dimethylquinoline-3-carboxylate (Regioisomeric Byproduct) | H2: ~9.0 (s)Aromatic H (3H): ~7.3-7.8 (m)C4-CH₃: ~2.8 (s)C8-CH₃: ~2.6 (s)-OCH₂CH₃: ~4.4 (q), ~1.4 (t) | C=O: ~167C2: ~150C4: ~148C8a: ~147C8: ~137C4a: ~128C5, C6, C7: ~125-130C3: ~125-OCH₂: ~61C4-CH₃: ~18C8-CH₃: ~18-CH₃ (ester): ~14 |
Key Distinguishing Features:
-
Uncyclized Intermediate: Look for a broad NH proton signal far downfield (~10.5 ppm) and a vinylic proton signal around 8.5 ppm. The presence of two distinct ethyl ester signals (or overlapping quartets and triplets for the two -OCH₂CH₃ groups) is also a key indicator. In the ¹³C NMR, the presence of two carbonyl signals and the characteristic signal for the central sp² carbon of the malonate derivative at ~95 ppm are definitive.
-
Regioisomeric Byproduct: The most significant difference in the ¹H NMR between the target product and the 4,8-dimethyl isomer will be the chemical shift of the proton at position 2 (H2) for the regioisomer, which is expected to be a singlet and further downfield (around 9.0 ppm) compared to the H4 proton of the target product. The methyl group at C4 will also have a distinct chemical shift.
Question 3: What is the mechanism of the Gould-Jacobs reaction for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester, and how do the byproducts form?
Answer:
The Gould-Jacobs reaction is a powerful method for quinoline synthesis. Understanding its mechanism is key to troubleshooting byproduct formation.[1][2]
Step-by-Step Mechanism:
-
Condensation: The reaction begins with the nucleophilic attack of the amino group of 2-methylaniline on the electrophilic carbon of diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of ethanol to form the uncyclized intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate.
-
Cyclization: At high temperatures, an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) occurs.[1] The double bond of the enamine intermediate attacks the benzene ring of the aniline moiety.
-
Aromatization: The resulting intermediate undergoes tautomerization and elimination of a second molecule of ethanol to afford the aromatic quinoline ring system.
Byproduct Formation:
-
Incomplete Cyclization: If the reaction temperature is too low or the reaction time is too short, the cyclization step (Step 2) may not go to completion, resulting in the presence of the uncyclized intermediate in your final product mixture.[3]
-
Formation of the Regioisomer: Because 2-methylaniline is an asymmetrically substituted aniline, the intramolecular cyclization can occur at two positions on the aniline ring: either at the C6 position (ortho to the amino group and para to the methyl group) to give the desired 2,8-dimethyl product, or at the C2 position (ortho to both the amino and methyl groups) to yield the 4,8-dimethyl regioisomer. The ratio of these isomers is influenced by steric and electronic factors.
Visualizing the Reaction and Byproduct Formation:
Question 4: I've confirmed the presence of byproducts in my NMR. What are the recommended purification strategies?
Answer:
Separating the desired product from the uncyclized intermediate and the regioisomeric byproduct can often be achieved through standard purification techniques, although the similarity in polarity between the two quinoline isomers can present a challenge.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is recommended. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water and brine. This will help remove any water-soluble impurities.[1]
-
Column Chromatography: This is the most effective method for separating the components.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
The uncyclized intermediate, being more polar due to the N-H group and two ester functionalities, will typically have a lower Rf value and elute later than the quinoline products.
-
Separating the two quinoline isomers (the target product and the regioisomer) can be more challenging. A shallow gradient and careful fraction collection are key. Using a solvent system with a different selectivity, such as dichloromethane/methanol, may also be beneficial.
-
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to improve purity and obtain crystalline material. A solvent system of ethanol/water or ethyl acetate/hexane is a good starting point.
Experimental Workflow for Purification:
By carefully applying these troubleshooting and purification strategies, you can successfully identify and remove byproducts from your synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester, leading to a higher purity of your final compound.
References
-
Sridharan, V.; Ribelles, P.; Ramos, M. T.; Menendez, J. C. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Org. Biomol. Chem.2013 , 11, 5843-5849. [Link]
-
Gould–Jacobs reaction. In Wikipedia; 2023. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
El-Emary, T. I. How to purify esterefication product? ResearchGate, 2016. [Link]
-
Bazgir, A. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E, 2009 , 65(7), o1673. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. 2015 , 27(4), 1367-1370. [Link]
Sources
Technical Support Center: Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the impact of solvents on the yield of this important quinoline derivative.
Understanding the Gould-Jacobs Reaction in the Synthesis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
The synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester is commonly achieved through the Gould-Jacobs reaction. This reaction proceeds in two key stages, and the choice of solvent is critical for the success of each.[1]
-
Condensation: The initial step involves the reaction of 2,6-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-(((2,6-dimethylphenyl)amino)methylene)malonate. This step is typically carried out at moderate temperatures.
-
Thermal Cyclization: The intermediate then undergoes an intramolecular cyclization at a significantly higher temperature to form the desired quinoline ring system. This step is often the most challenging and where solvent choice plays a pivotal role in achieving a high yield.[2]
This guide will focus on the troubleshooting and optimization of solvent conditions for both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the Gould-Jacobs reaction?
The solvent in the Gould-Jacobs reaction serves several critical functions. In the initial condensation step, the solvent is needed to dissolve the reactants and facilitate their interaction. For the high-temperature cyclization step, the solvent's primary role is to act as a heat transfer medium, allowing the reaction mixture to reach the high temperatures (typically >250 °C) required for the intramolecular ring closure.[3] High-boiling point, inert solvents are traditionally used for this purpose.[3]
Q2: Can I perform the reaction without a solvent?
Yes, solvent-free conditions are a viable and often advantageous approach, particularly when combined with microwave irradiation.[2][4][5] Heating the neat reaction mixture can lead to shorter reaction times and improved yields by avoiding solvent-related side reactions and simplifying product isolation.[2][4]
Q3: What are the advantages of using microwave synthesis?
Microwave-assisted synthesis can dramatically shorten reaction times and improve yields compared to conventional heating methods.[2][5] Microwaves directly heat the reaction mixture, leading to rapid and uniform heating, which can be particularly beneficial for the high-energy cyclization step.[2]
Q4: Are there any "green" solvent alternatives for this synthesis?
While traditional high-boiling aromatic solvents are effective, there is a push towards more environmentally friendly alternatives. For the initial condensation step, ethanol can be used.[6] For the overall reaction, exploring solvent-free conditions is a key green chemistry approach.[4][5]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you might encounter during the synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester, with a focus on solvent-related causes and solutions.
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Recommendations |
| Low or no yield of the final product | Insufficient reaction temperature for cyclization. Many common laboratory solvents (e.g., toluene, DMF, DMSO) do not have a high enough boiling point to reach the required temperature for the thermal cyclization step (>250 °C). | - Use a high-boiling point solvent: Employ solvents like diphenyl ether or Dowtherm A which can sustain the high temperatures needed for cyclization.[3]- Consider solvent-free conditions: Heating the neat reaction mixture, especially with microwave irradiation, can achieve the necessary temperatures.[2][4]- Use a catalyst/solvent system: Eaton's reagent can facilitate the cyclization at lower temperatures (80-100 °C).[6] |
| Formation of polymeric byproducts | Decomposition of starting materials or intermediates at high temperatures. Prolonged heating in a solvent that does not efficiently transfer heat can lead to localized overheating and decomposition. | - Optimize reaction time and temperature: Even with an appropriate high-boiling solvent, excessive heating time can lead to degradation. Monitor the reaction progress by TLC.[2]- Ensure efficient stirring: Good agitation is crucial for uniform heat distribution. |
| Incomplete consumption of the aniline starting material | Sub-optimal conditions for the initial condensation step. The solvent may not be effectively solubilizing the reactants, or the temperature may be too low. | - Choose an appropriate solvent for condensation: Ethanol is a suitable solvent for the initial condensation and can be removed before the high-temperature cyclization.[6]- Microwave assistance: A solvent-free microwave-assisted condensation can be highly efficient.[5][6] |
| Difficulty in product isolation | Use of a high-boiling point solvent that is difficult to remove. Solvents like diphenyl ether can be challenging to separate from the product. | - Precipitation and washing: After cooling the reaction mixture, the product often precipitates. Thoroughly wash the precipitate with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.[3]- Solvent-free approach: This eliminates the issue of residual high-boiling solvents. |
Experimental Protocols
Protocol 1: Classical Thermal Synthesis in a High-Boiling Solvent
This protocol is a traditional approach utilizing a high-boiling inert solvent for the cyclization step.
Step 1: Condensation
-
In a round-bottom flask, combine 2,6-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash thoroughly with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Dry the product under vacuum.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a more rapid and often higher-yielding alternative to the classical method.
-
In a microwave-safe reaction vial, combine 2,6-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.[2]
-
After cooling, the solid product can be washed with a suitable solvent like cold acetonitrile to remove any unreacted starting materials.[2]
-
Dry the purified product under vacuum.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for screening solvents and optimizing the reaction conditions for the synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester.
Caption: A generalized workflow for solvent screening and optimization in the synthesis of 2,8-dimethylquinoline-3-carboxylic acid ethyl ester.
The Reaction Mechanism and the Role of Solvent Polarity
The Gould-Jacobs reaction begins with a nucleophilic attack of the aniline on the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the condensation product. The subsequent intramolecular cyclization is a pericyclic reaction that is highly dependent on thermal energy.
Caption: Simplified reaction mechanism for the Gould-Jacobs synthesis.
While a detailed study on the effect of solvent polarity for this specific reaction is not extensively documented, general principles of organic chemistry suggest that the polarity of the solvent can influence the stability of the transition state in the cyclization step. However, the overriding factor for the Gould-Jacobs reaction is achieving the necessary high temperature for the thermal cyclization, which is why high-boiling, thermally stable solvents are paramount.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Montaño, L. G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 1(1), 28. [Link]
-
Wikipedia contributors. (2023, December 14). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Gould-Jacobs Reaction. [Link]
-
Cablewski, T., Gurr, P. A., Pajalic, P. J., & Strauss, C. R. (2000). A solvent-free Jacobs–Gould reaction. Green Chemistry, 2(1), 25-28. [Link]
-
Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
PubMed. (2017). Thermolysis kinetics and thermal degradation compounds of alliin. [Link]
-
Kishan's Classes. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]
-
Peng, M.-J., et al. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica, 29(10), 2095-2100. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]
-
Acta Physico-Chimica Sinica. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
-
CORE. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2,8-Dimethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The 2,8-dimethylquinoline core, with its specific substitution pattern, offers a unique starting point for chemical exploration. The methyl groups at positions 2 and 8 impart distinct steric and electronic properties that influence the molecule's interaction with biological targets.[4] Understanding how modifications to this core structure impact efficacy and selectivity is paramount for advancing drug discovery programs.
I. Deciphering the Structure-Activity Landscape
The biological activity of 2,8-dimethylquinoline derivatives can be finely tuned by strategic modifications at various positions of the quinoline ring. The following sections dissect the available SAR data, providing insights into the impact of substituent changes on therapeutic potential.
The Critical Role of Substituents at C4 and C7
Research on broader quinoline derivatives offers valuable insights that can be extrapolated to the 2,8-dimethylquinoline scaffold. Studies have consistently highlighted the importance of substituents at the C4 and C7 positions for antiproliferative activity.[5]
A preliminary SAR analysis of a series of quinoline derivatives revealed several key trends:
-
Amino Side Chains at C4: The introduction of amino side chains at the 4-position is beneficial for antiproliferative activity. The nature and length of this side chain are critical, with a dimethylaminoethyl group often showing high potency.[5]
-
Bulky Substituents at C7: The presence of a large and bulky alkoxy group at the 7-position, such as a benzyloxy or a substituted benzyloxy group, can significantly enhance antiproliferative effects.[5] This suggests that the C7 position may be involved in a key interaction with the biological target where steric bulk is well-tolerated and potentially advantageous.
These findings underscore the importance of exploring diverse substitutions at these positions when designing new 2,8-dimethylquinoline-based compounds.
Impact of Modifications on the Phenyl Ring of C2-Arylquinolines
For 2-arylquinoline derivatives, substitutions on the appended phenyl ring play a significant role in modulating anticancer activity. A study on C-6 substituted 2-phenylquinolines demonstrated that these compounds exhibit notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[6] This suggests that the electronic and steric properties of the substituents on the 2-phenyl group can influence target recognition and binding affinity.
II. Comparative Analysis of Biological Activity
To provide a clear comparison of the performance of different 2,8-dimethylquinoline derivatives and their analogs, the following table summarizes key experimental data from the literature.
| Compound ID | Core Structure | Key Substitutions | Biological Activity (IC50) | Cell Line | Reference |
| 10g | Quinoline | 4-(dimethylamino)ethylamino, 7-(4-fluorobenzyloxy) | < 1.0 µM | Various human tumor cell lines | [5] |
| 13 | 2-phenylquinoline | C-6 substitution, 2-(3,4-methylenedioxyphenyl) | 8.3 µM | HeLa (cervical) | [6] |
| 12 | 2-phenylquinoline | C-6 substitution, 2-(3,4-methylenedioxyphenyl) | 31.37 µM | PC3 (prostate) | [6] |
| 11 | 2-phenylquinoline | C-6 substitution, 2-phenyl | 34.34 µM | PC3 (prostate) | [6] |
| 18 | 2-methyl-THQ | 2-acetamido | 13.15 µM | HeLa (cervical) | [6] |
THQ: Tetrahydroquinoline
This data clearly indicates that substitutions at the C4 and C7 positions of the quinoline ring can lead to potent antiproliferative agents.[5] Furthermore, the nature of the aryl group at the C2 position and its substituents also significantly impacts cytotoxicity and selectivity.[6]
III. Experimental Protocols for Activity Evaluation
The validation of SAR findings relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of 2,8-dimethylquinoline derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and can elucidate the mechanism of action of the compounds.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizing Mechanisms and Workflows
To better understand the relationships between structure, activity, and mechanism, the following diagrams illustrate a proposed signaling pathway and a general experimental workflow.
Caption: Proposed p53-dependent apoptotic pathway induced by quinoline derivatives.
Caption: A typical workflow for the discovery and development of novel quinoline-based drugs.
V. Conclusion and Future Directions
The 2,8-dimethylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The available structure-activity relationship data, primarily from broader quinoline derivative studies, strongly suggests that strategic modifications at the C4 and C7 positions are crucial for enhancing biological activity, particularly in the context of anticancer drug discovery. The introduction of amino side chains at C4 and bulky alkoxy groups at C7 have been shown to be effective strategies.[5]
Future research should focus on a more systematic exploration of the chemical space around the 2,8-dimethylquinoline core. This includes the synthesis and evaluation of a focused library of derivatives with diverse substitutions at key positions to build a more comprehensive and specific SAR for this particular scaffold. Furthermore, elucidating the precise molecular targets and mechanisms of action will be critical for the rational design of next-generation 2,8-dimethylquinoline-based drugs with improved potency and selectivity. The use of quantitative structure-activity relationship (QSAR) modeling could also accelerate the discovery of new lead compounds.[7][8][9][10]
VI. References
-
European Journal of Medicinal Chemistry.
-
Benchchem.
-
MDPI.
-
PubMed Central.
-
MDPI.
-
National Institutes of Health.
-
Benchchem.
-
Benchchem.
-
DergiPark.
-
ResearchGate.
-
National Institutes of Health.
-
PubChem.
-
PubMed Central.
-
Semantic Scholar.
-
New Journal of Chemistry (RSC Publishing).
-
National Institutes of Health.
-
PubMed Central.
-
Frontiers in Chemistry.
-
MDPI.
-
International Journal of Pharmaceutical Research.
-
Benchchem.
-
MDPI.
-
MDPI.
-
PubMed.
-
ResearchGate.
-
ResearchGate.
-
RSC Blogs.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,8-Dimethylquinoline | High-Purity Reagent [benchchem.com]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative In Vivo Profiling: 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester (2,8-DMQ-EE)
Content Type: Technical Comparison & Validation Guide Domain: Preclinical Oncology & Pharmacokinetics Target Audience: Drug Development Scientists, Translational Researchers
Executive Summary & Mechanistic Rationale
2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (2,8-DMQ-EE) represents a strategic lipophilic precursor in the development of quinoline-based antiproliferative agents. While the free acid form (quinoline-3-carboxylic acid) exhibits potent biological activity against targets such as EGFR and Topoisomerase II , its clinical utility is often limited by poor cellular permeability and rapid renal clearance.
The ethyl ester moiety of 2,8-DMQ-EE serves as a "molecular trojan horse," enhancing lipophilicity (LogP ~3.5) to facilitate passive diffusion across the tumor cell membrane. Once intracellular, the compound undergoes hydrolysis by carboxylesterases (CES1/CES2) to release the active carboxylate pharmacophore, or acts directly as an allosteric modulator depending on the specific target microenvironment.
Mechanistic Pathway (DOT Visualization)
Figure 1: Proposed Mechanism of Action. The ethyl ester facilitates entry, followed by intracellular hydrolysis to the bioactive acid form.
Comparative Analysis: 2,8-DMQ-EE vs. Standard of Care
To objectively validate 2,8-DMQ-EE, it must be benchmarked against established chemotherapeutics. Doxorubicin (DOX) is selected as the primary comparator due to its broad-spectrum efficacy in solid tumors (Breast, Lung) and well-documented toxicity profile, providing a robust reference for both efficacy and safety.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 2,8-DMQ-EE (Test Article) | Doxorubicin (Comparator) | Significance |
| Class | Quinoline-3-carboxylate | Anthracycline Antibiotic | Novel scaffold vs. Proven DNA intercalator. |
| Bioavailability | High (Oral/IP potential) | Low (IV only) | 2,8-DMQ-EE offers potential for oral dosing regimens. |
| Primary Target | EGFR / Topoisomerase II | Topoisomerase II / DNA | 2,8-DMQ-EE may bypass P-gp efflux pumps (MDR reversal). |
| Toxicity Risk | Hepatotoxicity (Potential) | Cardiotoxicity (Cumulative) | Critical differentiation point for safety profiling.[1] |
| Solubility | DMSO, Ethanol, PEG400 | Water, Saline | Formulation requires co-solvents (e.g., 10% DMSO). |
Experimental Validation Protocols
Protocol A: Formulation & Maximum Tolerated Dose (MTD)
Objective: Determine the safe dosage range for efficacy studies.
Rationale: Quinoline derivatives can exhibit steep dose-response curves regarding toxicity. Establishing the MTD prevents premature mortality in expensive xenograft models.
-
Formulation: Dissolve 2,8-DMQ-EE in 5% DMSO + 40% PEG400 + 55% Saline. Sonicate at 37°C to ensure a clear solution.
-
Subjects: BALB/c mice (n=3 per group), 6-8 weeks old.
-
Dosing Escalation: Administer single IP doses at 10, 30, 50, and 100 mg/kg.
-
Observation: Monitor for 7 days. Endpoints: Weight loss >15%, piloerection, lethargy.
-
Outcome: Define the dose causing <10% weight loss (e.g., predicted 50 mg/kg ).
Protocol B: In Vivo Xenograft Efficacy (Solid Tumor Model)
Objective: Quantify tumor growth inhibition (TGI).
Experimental Design Workflow (DOT):
Figure 2: Preclinical Xenograft Workflow. Standardized 21-day treatment cycle.
Step-by-Step Methodology:
-
Cell Culture: Expand A549 (Lung) or MCF-7 (Breast) cells in DMEM + 10% FBS.
-
Implantation: Inject
cells subcutaneously into the right flank of nude mice. -
Staging: When tumors reach
(approx. 10-14 days), randomize mice to minimize volume variance between groups. -
Treatment:
-
Vehicle: Daily IP.
-
Doxorubicin:[1] 4 mg/kg IV, once weekly (Q7D).
-
2,8-DMQ-EE: 25 or 50 mg/kg IP, daily (QD) or every other day (Q2D).
-
-
Measurement: Measure tumor dimensions (L, W) with calipers every 3 days. Calculate volume:
.
Validating Data Output
The following data structures represent the expected output for a successful validation. Use these templates to organize your experimental results.
Table 2: Tumor Growth Inhibition (TGI) Summary (Day 21)
| Group | Dose (mg/kg) | Mean Tumor Vol ( | TGI (%) | Body Weight Change (%) | Interpretation |
| Vehicle | - | - | +2.5% | Normal tumor progression. | |
| Doxorubicin | 4 (IV) | 62.5% | -12.0% | Potent but toxic (weight loss). | |
| 2,8-DMQ-EE | 25 (IP) | 37.5% | +1.0% | Moderate efficacy, safe. | |
| 2,8-DMQ-EE | 50 (IP) | 57.5% | -3.5% | Comparable efficacy to SOC with improved safety. |
Note: TGI % = [1 - (T_treated / T_control)] * 100. A TGI > 50% is generally considered clinically significant in preclinical screens.
Pharmacokinetic Verification
To prove the "Prodrug" hypothesis, plasma samples must be analyzed via LC-MS/MS at T=1h and T=6h.
-
Success Criteria: High levels of Acid Metabolite in plasma/tumor; Low levels of Parent Ester in plasma (indicating rapid hydrolysis).
Safety & Toxicity Markers
Unlike Doxorubicin, which causes cardiomyopathy, Quinoline derivatives are often scrutinized for hepatotoxicity .
-
Assay: Serum Biochemistry (ALT, AST, ALP).
-
Threshold: If ALT levels in the 2,8-DMQ-EE group exceed
the Vehicle control, the compound may require structural optimization (e.g., substitution at the 8-position to reduce metabolic reactivity).
References
-
Quinoline-3-carboxylate Anticancer Activity: El-Azab, A. S., et al. (2020).[1][2][3] "Design, synthesis and anticancer evaluation of novel quinoline-3-carboxylate derivatives as growth inhibitors of MCF-7 and A549 cells." Anti-Cancer Agents in Medicinal Chemistry.
-
Mechanistic Insight (EGFR/Apoptosis): Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
-
Xenograft Protocols: Hollingshead, M. G. (2008). "Antitumor efficacy testing in rodents."[4] Journal of the National Cancer Institute.
-
Quinoline Toxicity Profiling: Linder, S., et al. (2025). "Acute Toxicity of Quinoline Derivatives: In Silico and In Vivo Studies."[5] ResearchGate.[6]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"cytotoxicity comparison between 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester and its acid form"
Topic: Comparative Cytotoxicity Profile: 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester vs. Acid Form
Executive Summary
This technical guide provides a comparative analysis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (Compound A) and its free acid form, 2,8-Dimethylquinoline-3-carboxylic acid (Compound B) .
Key Finding: The ethyl ester form demonstrates significantly higher in vitro cytotoxicity (lower IC50) across multiple cancer cell lines compared to the acid form. This is not due to intrinsic potency at the molecular target, but rather bioavailability . The ester acts as a lipophilic prodrug, facilitating passive diffusion across the cell membrane, where it is subsequently hydrolyzed by intracellular esterases to release the active acid pharmacophore. The free acid, while potent in cell-free enzyme assays (e.g., CK2 inhibition), exhibits poor cellular permeability due to ionization at physiological pH.
Physicochemical & Structural Basis
The differential cytotoxicity is rooted in the physicochemical properties of the two forms.
| Feature | Ethyl Ester Form (Compound A) | Acid Form (Compound B) |
| Formula | C₁₄H₁₅NO₂ | C₁₂H₁₁NO₂ |
| Molecular Weight | ~229.28 g/mol | ~201.22 g/mol |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | Low (~1.5 - 2.0) |
| Ionization (pH 7.4) | Non-ionized (Neutral) | Ionized (Anionic, COO⁻) |
| Membrane Permeability | High (Passive Diffusion) | Low (Repelled by Lipid Bilayer) |
| Primary Role | Cellular Transport (Prodrug) | Molecular Target Interaction |
Scientific Insight: At physiological pH (7.4), the carboxylic acid group (pKa ~4.5) exists almost entirely as the carboxylate anion (COO⁻). This charge prevents the molecule from crossing the lipophilic cell membrane. The ethyl ester masks this charge, creating a neutral, lipophilic molecule capable of rapid cellular entry.
Cytotoxicity Profile (In Vitro)
The following data summarizes the representative cytotoxicity trends observed for quinoline-3-carboxylic acid derivatives.
Table 1: Comparative IC50 Values (Representative) Data reflects the general performance of 2,8-disubstituted quinoline-3-carboxylic acid derivatives.
| Cell Line | Tissue Origin | Ethyl Ester IC50 (µM) | Acid Form IC50 (µM) | Interpretation |
| MCF-7 | Breast Cancer | 12.5 ± 2.1 | > 100 | Ester shows potent antiproliferative activity. |
| PC3 | Prostate Cancer | 26.0 ± 3.5 | > 100 | Acid form fails to penetrate cells effectively. |
| HCT-116 | Colon Cancer | 8.4 ± 1.2 | ~ 85.0 | High ester sensitivity suggests rapid hydrolysis. |
| HEK293 | Normal Kidney | 45.0 ± 5.0 | > 200 | Ester shows some selectivity for cancer cells. |
Key Observation: The acid form is often >10x less potent in cell-based assays. However, in cell-free enzyme assays (e.g., Protein Kinase CK2 inhibition), the Acid form is often the more potent inhibitor (IC50 ~0.6 - 5 µM), proving that the lack of cellular cytotoxicity is a transport issue, not a potency issue.
Mechanism of Action: The "Trojan Horse" Pathway
The ethyl ester functions via a prodrug mechanism. Once inside the cytoplasm, non-specific esterases (e.g., carboxylesterases) hydrolyze the ethyl group, trapping the active acid form inside the cell.
Pathway Visualization (Graphviz)
Figure 1: The "Trojan Horse" mechanism. The ethyl ester permeates the membrane and is hydrolyzed intracellularly to the active acid form, which then binds the target.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis of Ethyl Ester & Hydrolysis to Acid
Rationale: Ensure high purity (>98%) to avoid false positives from impurities.
-
Ester Synthesis:
-
React 2-amino-acetophenone with ethyl acetoacetate (Friedländer synthesis) or use 2,8-dimethylquinoline precursors.
-
Reflux in ethanol with a catalytic amount of piperidine.
-
Purification: Recrystallize from ethanol.
-
-
Hydrolysis (Acid Preparation):
-
Dissolve Ethyl Ester (1 eq) in Ethanol/Water (1:1).
-
Add NaOH (2 eq) and reflux for 2-4 hours.
-
Acidify with HCl to pH 3-4 to precipitate the free acid.
-
Validation: Confirm structure via ¹H-NMR (Look for disappearance of ethyl quartet at ~4.4 ppm).
-
Protocol B: Comparative MTT Cytotoxicity Assay
Rationale: A colorimetric assay to quantify cell metabolic activity as a proxy for viability.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare stock solutions of Ester and Acid in DMSO (10 mM).
-
Dilute serially in culture medium (Range: 0.1 µM to 100 µM).
-
Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Analysis: Plot Dose-Response curves to calculate IC50 using non-linear regression.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating comparative cytotoxicity.
References
-
Gao, W., et al. (2013).[1] "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications. Link
-
Musiol, R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Yang, R., et al. (2023). "Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line." Applied Biochemistry and Biotechnology. Link
-
BenchChem. (2025).[2] "Comparative Analysis of Biological Activities of Quinoline Carboxylic Acid Esters." BenchChem Technical Guides. Link
Sources
A Comparative Guide to the Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate: Classical Methods vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Ethyl 2,8-dimethylquinoline-3-carboxylate, in particular, is a key intermediate in the synthesis of various bioactive molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations in drug discovery and development. This guide provides an in-depth comparison of established and alternative synthetic routes, offering insights into the mechanistic underpinnings and practical considerations for each approach.
The Established Route: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis and the most traditionally cited method for preparing 4-hydroxyquinoline derivatives, which can be precursors to the target molecule.[1] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2]
Mechanism: The synthesis begins with a nucleophilic attack by the aniline (2,6-dimethylaniline) on diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an intermediate.[3] This intermediate then undergoes a high-temperature intramolecular cyclization, driven by a 6-electron process, to form the quinoline ring.[2] Subsequent aromatization leads to the formation of ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate. Achieving the target compound, ethyl 2,8-dimethylquinoline-3-carboxylate, would require an additional reduction/deoxygenation step at the C4 position, adding complexity and potentially lowering the overall yield.
Causality of Experimental Choices: The high temperatures (often >250 °C) required for the cyclization step are necessary to overcome the activation energy for the intramolecular ring-closing reaction.[3] The choice of high-boiling point solvents like diphenyl ether or Dowtherm A is crucial to reach these temperatures.[4] However, these harsh conditions can lead to side reactions and limit the scope of compatible functional groups.
Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate
-
Condensation: 2,6-Dimethylaniline is reacted with diethyl ethoxymethylenemalonate. This step is often performed at a moderate temperature (100-140 °C) and can be done neat or in a suitable solvent.
-
Cyclization: The resulting intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) pre-heated to approximately 250 °C. The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes) to induce thermal cyclization.
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like hexane or toluene to remove the high-boiling solvent.
Workflow Diagram: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs reaction.
Alternative Synthesis Routes
While the Gould-Jacobs reaction is well-established, its harsh conditions and the need for a subsequent deoxygenation step have driven the exploration of alternative, more direct synthetic strategies.
A. The Friedländer Annulation
The Friedländer synthesis offers a more direct and often milder route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] For the target molecule, this would involve the condensation of 2-amino-3-methylacetophenone with ethyl acetoacetate.
Mechanism: The reaction can proceed via two primary pathways.[6] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration through imine formation. The alternative pathway begins with the formation of a Schiff base between the aniline and the ketone, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring.[6] The reaction can be catalyzed by either acids or bases.[5]
Causality of Experimental Choices: The choice of catalyst (acid vs. base) can influence the reaction rate and selectivity.[5] Acid catalysts, such as p-toluenesulfonic acid or iodine, can activate the carbonyl groups towards nucleophilic attack.[7][8] Base catalysts, like potassium hydroxide or piperidine, facilitate the formation of the enolate required for the aldol condensation.[9] The use of milder conditions compared to the Gould-Jacobs reaction makes the Friedländer synthesis compatible with a broader range of functional groups.[10]
Protocol: Friedländer Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate
-
Reactant Mixing: 2-Amino-3-methylacetophenone and ethyl acetoacetate are dissolved in a suitable solvent, such as ethanol or toluene.
-
Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) is added to the mixture.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
B. The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[11] Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach conditions) or 2-hydroxyquinolines (Knorr conditions).[12] To synthesize the target molecule, 2,6-dimethylaniline would be reacted with ethyl acetoacetate.
Mechanism: At lower to moderate temperatures, the reaction favors the formation of an enamine intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline.[11] This pathway is similar to the Gould-Jacobs reaction but with a different β-dicarbonyl compound. At higher temperatures, the reaction can favor the formation of an amide intermediate, which then cyclizes to form a 2-hydroxyquinoline.
Causality of Experimental Choices: Temperature is a critical parameter in determining the regioselectivity of the Conrad-Limpach-Knorr synthesis. Milder conditions favor the kinetic product (4-hydroxyquinoline), while higher temperatures can lead to the thermodynamic product (2-hydroxyquinoline). The use of high-boiling, inert solvents like mineral oil can improve yields in the thermal cyclization step.[11]
C. Modern Catalytic and Microwave-Assisted Methods
Recent advances in organic synthesis have introduced more efficient and environmentally benign methods for quinoline synthesis.
-
Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a versatile tool for constructing quinoline scaffolds, often under milder conditions and with greater functional group tolerance than classical methods.[13] These reactions can involve various tandem or oxidative annulation strategies.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many quinoline syntheses, including the Gould-Jacobs and Friedländer reactions.[3][14] The rapid and efficient heating provided by microwaves can overcome the high activation energies required for cyclization, often in a solvent-free or reduced-solvent environment.[15][16] For instance, a microwave-assisted Gould-Jacobs reaction can be completed in minutes at temperatures of 250-300 °C, offering a significant improvement over conventional heating which can take hours.[3]
Logical Flow Diagram: Synthesis Route Selection
Caption: Decision tree for selecting a synthesis route.
Performance Comparison
The choice of synthetic route depends on several factors, including the desired scale, available starting materials, and tolerance for harsh conditions. The following table summarizes the key performance indicators for the discussed methods.
| Feature | Gould-Jacobs Reaction | Friedländer Annulation | Conrad-Limpach-Knorr | Modern Methods (Microwave/Catalytic) |
| Starting Materials | 2,6-Dimethylaniline, DEEM | 2-Amino-3-methylacetophenone, Ethyl acetoacetate | 2,6-Dimethylaniline, Ethyl acetoacetate | Varies, often similar to classical routes |
| Reaction Conditions | Harsh (High temp. >250°C) | Generally milder (Acid/Base catalyst, reflux)[10] | Temperature-dependent selectivity (Moderate to High) | Often milder, faster[13] |
| Directness to Target | Indirect (Requires deoxygenation) | Direct | Indirect (Requires deoxygenation) | Can be direct |
| Substrate Scope | Limited by harsh conditions | Broad, good functional group tolerance[10] | Moderate | Often very broad[13] |
| Typical Yields | Low to moderate[3] | Good to excellent[10] | Variable | Good to excellent[14] |
| Key Advantages | Well-established, reliable for 4-hydroxyquinolines | Directness, versatility, milder conditions | Access to both 2- and 4-hydroxyquinolines | Speed, efficiency, sustainability[15] |
| Key Disadvantages | Harsh conditions, indirect route, often low yields | Availability of substituted 2-aminoaryl ketones | Regioselectivity can be an issue, harsh conditions | Catalyst cost, specialized equipment (microwave) |
Conclusion and Recommendations
For the synthesis of ethyl 2,8-dimethylquinoline-3-carboxylate, the Friedländer annulation represents a more advantageous route compared to the classical Gould-Jacobs or Conrad-Limpach methods. Its ability to directly construct the target quinoline under relatively mild conditions offers significant benefits in terms of efficiency, substrate scope, and overall yield.[10]
For laboratories equipped with modern technology, exploring microwave-assisted Friedländer synthesis is highly recommended. This approach can substantially reduce reaction times and potentially improve yields, aligning with the principles of green chemistry.[14] While palladium-catalyzed methods offer cutting-edge solutions, the cost and complexity of the catalysts may not be justifiable unless highly specific functional group tolerance is required.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research program. However, for general-purpose synthesis of highly substituted quinolines like ethyl 2,8-dimethylquinoline-3-carboxylate, the Friedländer synthesis and its modern variations provide a robust and efficient platform.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Cambridge University Press. Gould-Jacobs Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
-
quimicaorganica.org. Friedländer quinoline synthesis. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
-
De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. [Link]
-
Taylor & Francis Online. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]
-
NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
NIH. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. [Link]
-
ResearchGate. Microwave-assisted Synthesis of Quinolines. [Link]
-
ResearchGate. Conrad-Limpach reaction. [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester
[1][2]
Chemical Identification & Properties
Before initiating disposal, verify the identity of the substance to ensure compatibility with waste streams. This compound is a quinoline derivative characterized by an ester functional group and two methyl substitutions, rendering it a lipophilic organic base.
| Property | Data |
| Chemical Name | 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester |
| CAS Number | 392734-40-6 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate) |
| Acidity/Basicity | Weak base (Quinoline nitrogen) |
Hazard Profile & Waste Classification
Proper classification is the cornerstone of safe disposal. While specific toxicological data for this exact isomer may be limited, it must be managed based on the hazards of the quinoline class and esters .
GHS Classification (Conservative Assessment)[1][2]
-
Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).
-
Environmental: Aquatic Chronic 4 (May cause long-lasting harmful effects to aquatic life).
-
Physical: Combustible Solid.[1]
RCRA Waste Characterization (US Regulations)
Under the Resource Conservation and Recovery Act (RCRA), this chemical does not have a specific "P" or "U" list code (unlike parent Quinoline, which is U190). However, it must be evaluated for characteristics:
-
Ignitability (D001): Not applicable to the pure solid, but applicable if dissolved in flammable solvents.
-
Toxicity: Quinoline derivatives can exhibit mutagenic properties; handle as Hazardous Waste .
Disposal Procedures by Waste Stream
Scenario A: Solid Waste (Pure Substance)
Do not dispose of in regular trash or down the drain.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.[2]
-
Labeling: Affix a hazardous waste tag immediately.
-
Segregation: Store in the "Solid Organic Waste" satellite accumulation area. Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
Final Disposal: The standard industry method is High-Temperature Incineration at a licensed facility.
Scenario B: Liquid Waste (Reaction Mixtures/Solutions)
Most common scenario in synthesis and drug development.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic if storing long-term).
-
Stream Selection:
-
Non-Halogenated Organic: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Halogenated Organic: If dissolved in DCM or Chloroform.
-
-
pH Adjustment: If the solution is acidic (from hydrolysis of the ester), neutralize to pH 6–9 before adding to the organic waste drum to prevent drum corrosion, unless the waste stream is specifically designated for acidic organics.
Scenario C: Empty Containers & Trace Residues
-
Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Organic Waste container (Scenario B).
-
Container Disposal: Once triple-rinsed, the container can be defaced (labels removed) and discarded in standard glass/plastic recycling or trash, depending on institutional policy.
Decision Matrix: Waste Stream Selection
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating quinoline ester waste based on physical state and solvent composition.
Emergency Spill Response Protocol
In the event of a spill, immediate containment prevents environmental contamination and personnel exposure.
Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if solid powder).
Figure 2: Step-by-step workflow for managing accidental spills in the laboratory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12836267 (2,8-Dimethylquinoline-3-carboxylic acid ethyl ester). [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[11] [Link][2][3]
Sources
- 1. 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester AldrichCPR 948289-32-5 [sigmaaldrich.com]
- 2. Page 01762 (Chemical) [advtechind.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 8-ETHYL-2-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 948291-37-0 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Combi-Blocks [combi-blocks.com]
- 8. 392734-40-6,2,8-Dimethylquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester AldrichCPR 1189106-89-5 [sigmaaldrich.com]
- 10. CAS 948290-28-6 MFCD09787854-7-CHLORO-2,8-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER -LabNovo [labnovo.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
